5-Aza-xylo-cytidine
Description
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Properties
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4+,5?,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-WGDKFINWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Enigmatic Mechanism of 5-Aza-xylo-cytidine: A Technical Guide Based on its Well-Studied Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct, in-depth research on the specific mechanism of action of 5-Aza-xylo-cytidine is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential mechanisms based on the extensively studied and structurally similar cytosine analogs, 5-Azacytidine (5-aza-C) and 5-Aza-2'-deoxycytidine (5-aza-CdR). The principles of DNA methyltransferase inhibition and subsequent cellular consequences detailed herein are well-established for these analogs and are presumed to be the primary modes of action for this compound.
Introduction: The Azacitidine Family and Epigenetic Modulation
The family of 5-azacytidine analogs represents a cornerstone in the field of epigenetic therapy, particularly in the context of hematological malignancies.[1][2] These nucleoside analogs exert their primary therapeutic effects by targeting DNA methylation, a fundamental epigenetic mechanism that governs gene expression without altering the underlying DNA sequence.[3][4] Aberrant DNA hypermethylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[5] By reversing this pathological hypermethylation, 5-azacytidine and its congeners can reactivate these silenced genes, leading to anti-tumor effects.[6] This technical guide will delve into the core mechanisms of action of these agents, providing a comprehensive overview for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of DNA Methyltransferases
The central mechanism of action for 5-azacytidine analogs is the irreversible inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[3]
Cellular Uptake and Metabolism
Following administration, 5-azacytidine analogs are transported into the cell via nucleoside transporters. Inside the cell, they are phosphorylated to their active triphosphate forms. 5-Azacytidine is converted to 5-aza-cytidine-triphosphate and can be incorporated into both RNA and DNA, while 5-Aza-2'-deoxycytidine is converted to 5-aza-deoxycytidine-triphosphate and is incorporated exclusively into DNA.[5][7]
Incorporation into DNA and Covalent Trapping of DNMTs
During DNA replication, the triphosphate forms of these analogs are incorporated into the newly synthesized DNA strand in place of cytosine.[7][8] The presence of a nitrogen atom at the 5-position of the pyrimidine ring is the key structural feature that endows these molecules with their potent inhibitory activity.[5] When a DNMT enzyme attempts to methylate the 5-position of the incorporated azacytosine, the enzymatic reaction is aborted, leading to the formation of a stable, covalent adduct between the DNMT and the DNA.[5][8] This covalent trapping effectively sequesters and depletes the cell of active DNMT enzymes, particularly the maintenance methyltransferase DNMT1.[6][9]
Figure 1: Covalent trapping of DNMT1 by 5-azacytidine analogs.
Downstream Cellular Consequences
The inhibition of DNMTs and subsequent DNA hypomethylation trigger a cascade of cellular events that contribute to the anti-neoplastic activity of 5-azacytidine analogs.
Reactivation of Silenced Genes
The primary consequence of DNA hypomethylation is the reactivation of previously silenced genes, including tumor suppressor genes that control cell cycle progression, apoptosis, and differentiation.[4][6] This re-expression of critical regulatory proteins can halt uncontrolled cell proliferation and induce a more differentiated, less malignant phenotype.[4]
Induction of DNA Damage Response
The formation of DNMT-DNA adducts is recognized by the cell as a form of DNA damage, leading to the activation of DNA damage response pathways.[10] This can result in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[1] Key proteins involved in the DNA damage response, such as ATM, ATR, and CHK1, are activated following treatment with these agents.[10]
Figure 2: Induction of the DNA damage response pathway.
Effects on Chromatin Structure
Beyond DNA demethylation, 5-azacytidine analogs can also induce changes in chromatin structure.[11] Treatment can lead to chromatin decondensation, making the DNA more accessible to transcription factors and further promoting gene expression.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 5-Azacytidine and 5-Aza-2'-deoxycytidine, which can serve as a reference for the expected activity of this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-116 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 4.08 ± 0.61 | 24 | [12] |
| HCT-116 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 3.18 ± 0.50 | 48 | [12] |
| HCT-116 (Colon Cancer) | 5-Azacytidine | 2.18 ± 0.33 | 24 | [12] |
| HCT-116 (Colon Cancer) | 5-Azacytidine | 1.98 ± 0.29 | 48 | [12] |
| HL-60 (Leukemia) | 5-Azacytidine | 0.29 | - | [13] |
Table 2: Effects on Apoptosis
| Cell Line | Compound | Concentration (µM) | Exposure Time (h) | Apoptosis Induction | Reference |
| HCT-116 | 5-Aza-2'-deoxycytidine | 4.08 | 24 | Significant increase | [12] |
| HCT-116 | 5-Aza-2'-deoxycytidine | 3.18 | 48 | Significant increase | [12] |
| HCT-116 | 5-Azacytidine | 2.18 | 24 | Significant increase | [12] |
| HCT-116 | 5-Azacytidine | 1.98 | 48 | Significant increase | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 5-azacytidine analog for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis.
Methodology:
-
Treat cells with the desired concentration of the 5-azacytidine analog for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[12]
Western Blot Analysis for DNMT1 Levels
Objective: To assess the depletion of DNMT1 protein.
Methodology:
-
Treat cells with the 5-azacytidine analog for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[5]
Figure 3: General experimental workflow for in vitro studies.
Conclusion and Future Directions
While direct experimental evidence for this compound is sparse, its structural similarity to 5-Azacytidine and 5-Aza-2'-deoxycytidine strongly suggests a conserved mechanism of action centered on the inhibition of DNA methyltransferases. This leads to the reactivation of tumor suppressor genes, induction of a DNA damage response, and ultimately, anti-cancer effects. The provided data and protocols for its well-characterized analogs offer a robust framework for initiating research into the specific activities of this compound. Future studies should focus on directly assessing its incorporation into DNA, its potency in depleting DNMTs, and its efficacy in various cancer models to fully elucidate its therapeutic potential. The subtle structural differences in the sugar moiety may influence its cellular uptake, metabolic activation, and incorporation efficiency, warranting dedicated investigation.
References
- 1. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene Reactivation by 5-Aza-2′-Deoxycytidine–Induced Demethylation Requires SRCAP–Mediated H2A.Z Insertion to Establish Nucleosome Depleted Regions | PLOS Genetics [journals.plos.org]
- 9. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of 5-azacytidine and 5-azadeoxycytidine on chromosome structure and function: implications for methylation-associated cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
5-Aza-xylo-cytidine as a DNA Methyltransferase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer. The development of inhibitors targeting DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation, represents a promising therapeutic strategy. This technical guide provides an in-depth overview of 5-Aza-xylo-cytidine as a potential DNA methyltransferase inhibitor. Due to the limited direct experimental data on this compound, this document leverages the extensive research on its close structural analogs, 5-Azacytidine (5-Aza-CR) and 5-Aza-2'-deoxycytidine (5-Aza-CdR), to infer its mechanism of action and potential applications. This guide covers the fundamental mechanism of action, cellular pathways, quantitative data on analogous compounds, and detailed experimental protocols relevant to the study of this class of inhibitors.
Introduction to 5-Aza-cytidine Analogs as DNMT Inhibitors
5-Azacytidine and its deoxy derivative, 5-Aza-2'-deoxycytidine, are nucleoside analogs that have been extensively studied and are used in the treatment of certain hematological malignancies.[1][2] These compounds function as mechanism-based inhibitors of DNA methyltransferases. Their structural similarity to cytidine allows for their incorporation into RNA (for 5-Azacytidine) and/or DNA (for both analogs after conversion to the deoxy form).[3]
This compound: A Structural Perspective
This compound is a stereoisomer of 5-Azacytidine, differing in the configuration of the hydroxyl group at the 2' position of the sugar moiety. While direct experimental evidence for its activity as a DNMT inhibitor is scarce in publicly available literature, its structural similarity to 5-Azacytidine suggests that it is likely to follow a similar metabolic path and exert a comparable mechanism of action. The core 5-azacytosine ring is the key pharmacophore responsible for DNMT inhibition. Therefore, it is hypothesized that this compound, upon cellular uptake and phosphorylation, would also be incorporated into DNA and subsequently inhibit DNMTs.
Mechanism of Action: Covalent Trapping of DNMTs
The primary mechanism by which 5-Aza-cytidine analogs inhibit DNA methylation is through the formation of a covalent adduct with DNA methyltransferases.[1][4]
-
Cellular Uptake and Metabolism: 5-Aza-cytidine analogs are transported into the cell via nucleoside transporters.[3] Inside the cell, 5-Azacytidine is phosphorylated to its triphosphate form and can be incorporated into RNA. A portion is also converted to the deoxyribonucleoside triphosphate by ribonucleotide reductase, allowing for its incorporation into DNA. 5-Aza-2'-deoxycytidine is directly phosphorylated and incorporated into DNA.[5]
-
Incorporation into DNA: During DNA replication, the 5-aza-cytosine base is incorporated in place of cytosine.
-
DNMT Recognition and Covalent Bond Formation: DNA methyltransferase 1 (DNMT1), the maintenance methyltransferase, recognizes the hemimethylated DNA containing the 5-aza-cytosine. In the normal methylation process, a cysteine residue in the active site of DNMT attacks the 6th carbon of the cytosine ring, and a methyl group is transferred from S-adenosylmethionine (SAM) to the 5th carbon.
-
Irreversible Inhibition: With 5-aza-cytosine, the nitrogen atom at the 5th position of the ring prevents the resolution of the covalent intermediate. This results in the irreversible trapping of the DNMT enzyme on the DNA strand.[1][4]
-
Enzyme Degradation and DNA Hypomethylation: The trapped DNMT-DNA adduct is recognized by the cellular machinery as DNA damage, leading to the proteasomal degradation of the DNMT protein.[4] The depletion of active DNMTs during subsequent rounds of DNA replication leads to a passive, global demethylation of the genome.
Cellular Signaling Pathways Affected
The cellular response to 5-Aza-cytidine analogs is complex and involves multiple signaling pathways, primarily revolving around the DNA damage response.
p53-Dependent Apoptosis and Cell Cycle Arrest:
The formation of DNMT-DNA adducts is recognized as a form of DNA damage, which can trigger the p53 signaling pathway.[6][7][8]
-
DNA Damage Sensing: The stalled replication forks and the presence of the bulky DNMT-DNA adducts activate DNA damage sensors.
-
p53 Activation: This leads to the phosphorylation and stabilization of the tumor suppressor protein p53.
-
Downstream Effects: Activated p53 transcriptionally upregulates several target genes, including:
The induction of apoptosis is a critical component of the anti-tumor activity of these compounds.[6][9]
Quantitative Data for 5-Aza-cytidine Analogs
The following tables summarize the in vitro cytotoxic and DNMT inhibitory activities of 5-Azacytidine and 5-Aza-2'-deoxycytidine in various cancer cell lines. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: IC50 Values for Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| 5-Azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 | MTT |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 | MTT | |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 | MTT | |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 | MTT | |
| SKM-1 | Myelodysplastic Syndrome | ~0.8 | 24 | MTT | |
| MCF7 | Breast Cancer | ~5-10 | 24-48 | MTT | |
| 5-Aza-2'-deoxycytidine | HCT116 | Colon Cancer | ~0.0025 | 24 | DNMT1 Degradation |
| SW620 | Colon Cancer | ~0.025 | 24 | DNMT1 Degradation |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure duration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize DNMT inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (or analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[10]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Methylation Analysis (Bisulfite Sequencing)
This is the gold standard method for determining the methylation status of specific CpG sites.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA of the target region
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service or instrument
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cells treated with this compound and control cells.
-
Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[12][13]
-
PCR Amplification: Amplify the target region from the bisulfite-converted DNA using specific primers. These primers are designed to distinguish between methylated and unmethylated sequences.
-
Purification and Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Data Analysis: Align the sequencing results with the reference sequence. Unmethylated cytosines will appear as thymines in the sequence, while methylated cytosines will remain as cytosines. Quantify the methylation level at each CpG site.[12]
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and cytotoxicity of 5-azacytidine in cultured Novikoff rat hepatoma and P388 mouse leukemia cells and their enhancement by preincubation with pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Azacytidine Promotes an Inhibitory T-Cell Phenotype and Impairs Immune Mediated Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The absence of p53 is critical for the induction of apoptosis by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. 2.2. MTT Assays [bio-protocol.org]
- 12. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 13. Bisulfite genomic sequencing to uncover variability in DNA methylation: Optimized protocol applied to human T cell differentiation genes | Inmunología [elsevier.es]
The Biological Activity of 5-Aza-xylo-cytidine and its Analogs: An In-depth Technical Guide
A Note on 5-Aza-xylo-cytidine: Scientific literature contains very limited specific data on the biological activity of this compound. Available research primarily consists of its classification as a purine nucleoside analog and a single study indicating that the substitution of the ribofuranosyl moiety with a β-d-xylopyranosyl group, as in this compound, leads to a significant decrease in antiproliferative activity in HL-60 leukemia cells. Due to this scarcity of specific information, this guide will provide a comprehensive overview of the biological activities of the closely related and extensively studied 5-aza nucleoside analogs, 5-Azacytidine (5-Aza-CR) and 5-Aza-2'-deoxycytidine (Decitabine, 5-Aza-CdR) . These compounds are considered representative of the class and their mechanisms of action are well-documented.
Core Mechanism of Action: DNA Methyltransferase Inhibition
5-Azacytidine and 5-Aza-2'-deoxycytidine are potent inhibitors of DNA methyltransferases (DNMTs).[1][2] Their primary mechanism of action involves their incorporation into DNA during replication. Once incorporated, they form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation.[1][3] This prevents the maintenance of DNA methylation patterns, resulting in passive demethylation of the genome. The hypomethylation of CpG islands in the promoter regions of genes can lead to the re-expression of silenced tumor suppressor genes, triggering anti-cancer effects.[1][2]
Quantitative Biological Data
The cytotoxic and biological effects of 5-Azacytidine and 5-Aza-2'-deoxycytidine have been quantified in numerous studies across various cancer cell lines.
Table 1: IC50 Values of 5-Azacytidine and 5-Aza-2'-deoxycytidine in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 5-Azacytidine | HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24 | [2] |
| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48 | [2] | |
| HL-60 | Acute Myeloid Leukemia | ~0.5 (equitoxic dose) | 24 | [4] | |
| T24 | Bladder Cancer | ~30 (equitoxic dose) | 24 | [4] | |
| OSCC | Oral Squamous Cell Carcinoma | 0.8 | 24 | [5] | |
| CSCs (from OSCC) | Oral Squamous Cell Carcinoma | 1.5 | 24 | [5] | |
| 5-Aza-2'-deoxycytidine | HCT-116 | Colon Cancer | 4.08 ± 0.61 | 24 | [2] |
| HCT-116 | Colon Cancer | 3.18 ± 0.50 | 48 | [2] | |
| HL-60 | Acute Myeloid Leukemia | ~0.1 (equitoxic dose) | 24 | [4] | |
| T24 | Bladder Cancer | ~1 (equitoxic dose) | 24 | [4] | |
| TF-1, U937, Raji, HEL | Leukemia | < 0.05 | Not Specified | [6] | |
| ML-1, HL-60, K562, SW48, Cama-1 | Various Cancers | 0.05 - 0.4 | Not Specified | [6] | |
| Jurkat, MOLT4, PC3, RKO, DU145 | Various Cancers | > 2 | Not Specified | [6] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Observation | Reference |
| 5-Azacytidine | HCT-116 | Apoptosis | 9.45% at 24h, 50.1% at 48h (at IC50) | [2] |
| 5-Aza-2'-deoxycytidine | HCT-116 | Apoptosis | Increased apoptosis (maximal effect compared to 5-AzaC) | [2] |
| 5-Aza-2'-deoxycytidine | HT22 | Apoptosis & Cell Cycle | Decreased early apoptosis, enhanced late apoptosis, S phase arrest | [7] |
| 5-Azacytidine | Multiple Myeloma | Apoptosis | Induces apoptosis via caspase-dependent and -independent pathways | [8] |
| 5-Aza-2'-deoxycytidine | LNCaP | Apoptosis | Induces apoptosis in p53 wild-type cells | [9] |
Signaling Pathways Affected by 5-Aza Nucleosides
The biological activity of 5-aza nucleosides is mediated through the modulation of several key signaling pathways.
DNA Damage Response Pathway
The incorporation of 5-aza nucleosides into DNA and the subsequent trapping of DNMTs is recognized by the cell as a form of DNA damage, leading to the activation of the DNA damage response (DDR) pathway.[1][8]
p53 Signaling Pathway
Activation of the tumor suppressor p53 is a critical downstream event of the DNA damage response induced by 5-aza nucleosides.[1][9][10]
Apoptosis Pathways
5-aza nucleosides induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11]
References
- 1. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. DNA damage-signaling, homologous recombination and genetic mutation induced by 5-azacytidine and DNA-protein crosslinks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 5-Aza-xylo-cytidine Analogs on Gene Expression: A Technical Guide
Disclaimer: This technical guide primarily details the effects of the well-studied DNA methyltransferase inhibitors, 5-Azacytidine and 5-Aza-2'-deoxycytidine (Decitabine), on gene expression. Direct research on the specific effects of 5-Aza-xylo-cytidine is exceedingly limited. One study suggests that the xylopyranosyl substitution in this compound significantly diminishes its antiproliferative activities compared to its analogs.[1] Therefore, the information presented herein, while comprehensive for its analogs, should be considered as potentially indicative but not directly representative of the activity of this compound.
Core Concepts: Mechanism of Action
5-Azacytidine and its deoxy analog, Decitabine, are nucleoside analogs that function as potent inhibitors of DNA methyltransferases (DNMTs).[2][3][4] Their primary mechanism involves incorporation into DNA during replication, where they form a covalent bond with DNMTs, trapping the enzymes and leading to their degradation.[2][3][5] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of cell division.
The demethylation of CpG islands in gene promoter regions can lead to the reactivation of silenced tumor suppressor genes and other genes involved in cellular differentiation and apoptosis.[4][6] It is this epigenetic reprogramming that underlies the therapeutic effects of these compounds in various cancers, particularly hematological malignancies.[7][8][9]
While both 5-Azacytidine and Decitabine inhibit DNA methylation, they exhibit some key differences. Decitabine is incorporated exclusively into DNA.[7][9] In contrast, 5-Azacytidine is incorporated into both RNA and DNA, which can lead to additional effects on protein synthesis and RNA metabolism.[7][9]
Quantitative Data on Gene Expression Changes
The following tables summarize quantitative data on gene expression changes observed in various cancer cell lines following treatment with 5-Azacytidine or Decitabine. It is important to note that the specific genes and the magnitude of expression changes can be highly cell-type and context-dependent.[10]
Table 1: Upregulated Genes Following Treatment with 5-Azacytidine Analogs
| Gene | Cell Line | Fold Change (approx.) | Function | Reference |
| p16 (CDKN2A) | T24 (Bladder Cancer) | Reactivated | Cell Cycle Regulation | [6] |
| miR-34a | MOLT4, Jurkat (ALL) | >10-fold | Tumor Suppressor (miRNA) | [11] |
| miR-34b | Jurkat (ALL) | Increased | Tumor Suppressor (miRNA) | [11] |
| miR-124-1 | MOLT4, Jurkat (ALL) | Increased | Tumor Suppressor (miRNA) | [11] |
| p53 | MOLT4, Jurkat (ALL) | >10-fold | Tumor Suppressor | [11] |
| p21 (CDKN1A) | HCT-116 (Colon Cancer) | Significantly Increased | Cell Cycle Regulation | [12] |
| p27 (CDKN1B) | HCT-116 (Colon Cancer) | Significantly Increased | Cell Cycle Regulation | [12] |
| p15 (CDKN2B) | HCT-116 (Colon Cancer) | Significantly Increased | Cell Cycle Regulation | [12] |
| p14 (ARF) | HCT-116 (Colon Cancer) | Significantly Increased | Tumor Suppressor | [12] |
| Cytoskeleton & ECM Genes | Hepatoma Cell Lines | Enriched in upregulated genes | Cell Structure & Adhesion | [13] |
| CDA | MDS Cells | ~2-3-fold (protein) | Cytidine Deaminase | [8] |
Table 2: Downregulated Genes Following Treatment with 5-Azacytidine Analogs
| Gene/Gene Group | Cell Line | Fold Change (approx.) | Function | Reference |
| DNMT1 | HT22 (Neuronal) | Significantly Decreased | DNA Methylation | [14] |
| DNMT3A | HT22 (Neuronal) | Significantly Decreased | DNA Methylation | [14] |
| Metabolism-related Genes | Hepatoma Cell Lines | Enriched in downregulated genes | Cellular Metabolism | [13] |
| MYC | MOLT4, Jurkat (ALL) | Suppressed | Oncogene | [11] |
| BCL2 | MOLT4, Jurkat (ALL) | Suppressed | Anti-apoptotic | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by 5-Azacytidine Analogs
Treatment with 5-Azacytidine and Decitabine impacts several key cellular signaling pathways, primarily as a consequence of DNA damage and re-expression of silenced genes.
A lesser-known mechanism involves the degradation of pRb pocket proteins, which can also lead to the re-expression of both methylated and unmethylated genes.[15]
Experimental Workflow for Assessing Gene Expression Changes
A typical workflow to investigate the effects of 5-Azacytidine analogs on gene expression is outlined below.
Experimental Protocols
The following are generalized protocols for in vitro studies using 5-Azacytidine and Decitabine. Specific concentrations and durations will need to be optimized for each cell line.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a low density to allow for several rounds of cell division during the treatment period.
-
Drug Preparation: Prepare a stock solution of 5-Azacytidine or Decitabine in an appropriate solvent, such as DMSO or 50% acetic acid.[16] Aliquot and store at -80°C to maintain stability.[17]
-
Treatment: Add the drug to the cell culture medium at the desired final concentration. Typical concentrations range from 0.1 to 10 µM.[16][17]
-
Duration: Treat cells for 24 to 120 hours.[13] For 5-Azacytidine, which is unstable in aqueous solution, it is recommended to change the medium and add fresh drug every 24 hours.[17]
-
Control: Include a vehicle-treated control group (e.g., cells treated with the same concentration of DMSO).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
DNA Methylation Analysis (Bisulfite Sequencing)
-
DNA Extraction: Isolate genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites.
Western Blotting
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest and a loading control (e.g., β-actin, GAPDH), followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence or fluorescence detection system.
Conclusion
While specific data on this compound's impact on gene expression remains elusive, the extensive research on its analogs, 5-Azacytidine and Decitabine, provides a strong framework for understanding its potential mechanisms. These compounds induce profound changes in gene expression primarily through the inhibition of DNA methylation, leading to the reactivation of silenced genes and subsequent effects on cell cycle, apoptosis, and differentiation. The decreased antiproliferative activity observed for this compound suggests that its effects on gene expression may be less pronounced than those of its more studied counterparts. Further research is imperative to elucidate the specific biological activities and gene regulatory effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The augmented expression of the cytidine deaminase gene by 5-azacytidine predicts therapeutic efficacy in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2'-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of gene expression by 5-Aza-2'-deoxycytidine in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) but not epithelial cells by DNA-methylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Aza-2'-deoxycytidine reactivates gene expression via degradation of pRb pocket proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of 5-AZA-dC: induced DNA hypomethylation does not lead to aberrant gene expression in human leukemic CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Enigmatic Journey of a Novel Cytidine Analog: A Technical Guide to the Cellular Uptake and Metabolism of 5-Aza-xylo-cytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-xylo-cytidine is a fascinating nucleoside analog with significant potential in anticancer therapy. As a derivative of the well-studied epigenetic drugs 5-Azacytidine and 5-Aza-2'-deoxycytidine, its unique xylose sugar moiety suggests a distinct pharmacological profile. This technical guide provides a comprehensive overview of the predicted cellular uptake and metabolic pathways of this compound. In the absence of direct experimental data for this specific analog, this paper constructs a robust predictive model based on the established mechanisms of its close congeners. This document is intended to serve as a foundational resource for researchers embarking on the preclinical and clinical development of this compound, offering insights into its anticipated mechanism of action, potential for therapeutic efficacy, and avenues for future investigation.
Introduction
Epigenetic modifications, particularly DNA methylation, play a pivotal role in the regulation of gene expression and are frequently dysregulated in cancer. Nucleoside analogs that inhibit DNA methyltransferases (DNMTs) have emerged as a powerful class of therapeutic agents. 5-Azacytidine (5-Aza-CR) and 5-Aza-2'-deoxycytidine (5-Aza-CdR) are prominent examples, approved for the treatment of myelodysplastic syndromes and certain types of leukemia.[1][2] These drugs, upon incorporation into DNA, covalently trap DNMTs, leading to their degradation and subsequent global DNA hypomethylation.[3] This, in turn, can reactivate aberrantly silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.[4]
This compound, a structural analog featuring a xylose sugar instead of ribose or deoxyribose, represents a novel iteration in this class of compounds. While direct experimental evidence on its cellular processing is not yet available in the public domain, its structural similarity to 5-Aza-CR and 5-Aza-CdR allows for the formulation of a highly probable model of its cellular uptake and metabolism. This guide will delineate this predicted pathway, from cell entry to its ultimate impact on cellular machinery.
Predicted Cellular Uptake of this compound
The entry of nucleoside analogs into the cell is a critical first step for their therapeutic activity and is mediated by specialized membrane transport proteins.
The Role of Nucleoside Transporters
Based on the transport mechanisms of its parent compounds, this compound is anticipated to be a substrate for human nucleoside transporters (hNTs). The human equilibrative nucleoside transporter 1 (hENT1) is a primary candidate for facilitating its uptake.[5] hENTs are bidirectional, sodium-independent transporters that move nucleosides down their concentration gradient. The expression levels of these transporters in cancer cells can significantly influence drug sensitivity and resistance.[6]
Predicted Metabolic Activation and Fate
Like its analogs, this compound is a prodrug that must undergo intracellular phosphorylation to exert its biological effects.[7][8]
Phosphorylation Cascade
The initial and rate-limiting step in the activation of this compound is its phosphorylation to the monophosphate form. Given the xylose sugar moiety, the specific kinase responsible for this initial step is yet to be determined. However, it is plausible that either uridine-cytidine kinase (UCK), which phosphorylates 5-Aza-CR, or deoxycytidine kinase (dCK), which acts on 5-Aza-CdR, could exhibit activity towards this analog.[9] Subsequent phosphorylations by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) would then convert the monophosphate to the active triphosphate form, this compound triphosphate (5-Aza-xylo-CTP).[2]
Incorporation into Nucleic Acids
The ultimate fate of 5-Aza-xylo-CTP will determine its primary mechanism of action. It is hypothesized that DNA polymerases may recognize and incorporate 5-Aza-xylo-CTP into newly synthesizing DNA strands.[10] The extent of this incorporation will depend on the substrate specificity of these polymerases for a xylose-containing nucleotide. It is also possible that a portion of this compound diphosphate could be a substrate for ribonucleotide reductase, leading to the formation of a deoxy-xylo form, though this is less certain.
Inactivation Pathways
A significant pathway for the inactivation of cytidine analogs is deamination by cytidine deaminase (CDA), which converts them to their corresponding uridine derivatives.[8] It is highly probable that this compound is also a substrate for CDA, which would represent a major route of metabolic inactivation and a potential mechanism of drug resistance.
Mechanism of Action: Inhibition of DNA Methylation
The central mechanism of action for 5-azacytosine-containing nucleosides is the inhibition of DNA methyltransferases.
Covalent Trapping and Degradation of DNMTs
Upon incorporation into DNA, the 5-azacytosine ring of this compound is recognized by DNMTs, primarily the maintenance methyltransferase DNMT1. During the methylation reaction, a covalent bond is formed between the enzyme and the C6 position of the cytosine ring. In a normal cytosine, this intermediate is resolved. However, the presence of nitrogen at the C5 position in the 5-azacytosine ring prevents the resolution of this covalent intermediate, leading to the irreversible trapping of the DNMT enzyme on the DNA.[3] This DNMT-DNA adduct is then recognized by the cellular machinery, leading to the proteasomal degradation of the trapped DNMT.[3][11] The depletion of cellular DNMTs results in a passive, replication-dependent demethylation of the genome.
Quantitative Data from Analog Studies
While specific quantitative data for this compound are not available, data from its analogs provide a valuable reference for expected potency and cellular concentrations.
Table 1: In Vitro Cytotoxicity of 5-Azacytidine Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| 5-Azacytidine | HCT-116 | 2.18 ± 0.33 | 24h | [12] |
| HCT-116 | 1.98 ± 0.29 | 48h | [12] | |
| 5-Aza-2'-deoxycytidine | HCT-116 | 4.08 ± 0.61 | 24h | [12] |
| HCT-116 | 3.18 ± 0.50 | 48h | [12] |
Table 2: Intracellular Anabolite Concentrations of 5,6-dihydro-5-azacytidine (DHAC) in CEM/O Cells
| Anabolite | Peak Concentration (µM) | Time to Peak (h) | Reference |
| DHACTP | 110.3 ± 30.7 | 9 | [13] |
| DHAdCTP | 13.5 ± 7.7 | 4 | [13] |
Proposed Experimental Protocols for Investigating this compound
To validate the predicted pathways and fully characterize the pharmacology of this compound, the following experimental approaches are recommended.
Cellular Uptake and Transporter Identification
-
Objective: To determine the rate of cellular uptake and identify the transporters involved.
-
Methodology:
-
Synthesize radiolabeled [³H]-5-Aza-xylo-cytidine.
-
Incubate cancer cell lines with varying concentrations of the radiolabeled compound for different time points.
-
Measure intracellular radioactivity using liquid scintillation counting to determine uptake kinetics.
-
Perform competition assays with known nucleoside transporter inhibitors (e.g., NBTI for hENT1) to identify the specific transporters.
-
Use cell lines with known differential expression of nucleoside transporters or siRNA-mediated knockdown of specific transporters to confirm their role.
-
Metabolic Profiling and Enzyme Identification
-
Objective: To identify and quantify the intracellular metabolites of this compound and the enzymes responsible for its metabolism.
-
Methodology:
-
Incubate cancer cells with this compound.
-
At various time points, extract the acid-soluble fraction containing nucleotides.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent drug and its phosphorylated metabolites.[13]
-
To identify the activating kinases, perform in vitro phosphorylation assays using purified recombinant UCK and dCK with this compound as a substrate.
-
To assess inactivation, incubate this compound with purified recombinant CDA and monitor the formation of the uridine derivative.
-
Assessment of DNA Incorporation and Demethylation
-
Objective: To quantify the incorporation of this compound into DNA and its effect on global and gene-specific DNA methylation.
-
Methodology:
-
Treat cells with [³H]-5-Aza-xylo-cytidine.
-
Isolate genomic DNA and quantify the incorporated radioactivity.
-
For DNA methylation analysis, treat genomic DNA from drug-treated and control cells with sodium bisulfite.
-
Analyze global methylation levels using methods such as pyrosequencing of repetitive elements (e.g., LINE-1).
-
Assess gene-specific methylation of tumor suppressor gene promoters using methylation-specific PCR (MSP) or quantitative methylation-specific PCR (qMSP).
-
Conclusion and Future Directions
This compound holds promise as a next-generation epigenetic therapeutic. Based on the well-established pharmacology of its close analogs, a clear predictive model of its cellular uptake, metabolism, and mechanism of action has been constructed. It is anticipated that this compound will be transported into cells by nucleoside transporters, undergo phosphorylation to its active triphosphate form, and become incorporated into DNA, leading to the degradation of DNMTs and subsequent DNA hypomethylation. The unique xylose sugar moiety may confer altered substrate specificity for transporters, kinases, and polymerases, potentially leading to a different efficacy and safety profile compared to existing 5-azacytosine nucleosides.
The experimental protocols outlined in this guide provide a roadmap for the preclinical characterization of this compound. Future research should focus on validating these predicted pathways, elucidating the precise enzymes involved in its metabolism, and exploring its efficacy in a range of cancer models. A deeper understanding of its pharmacology will be crucial for its successful translation into the clinic and for the development of personalized medicine strategies based on the expression of key transporters and metabolic enzymes.
References
- 1. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of human equilibrative nucleoside transporter 1 on the cellular transport of the DNA methyltransferase inhibitors 5-azacytidine and CP-4200 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 5-Aza-xylo-cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-xylo-cytidine is a synthetic nucleoside analog belonging to the family of aza-nucleosides, which are characterized by the replacement of a carbon atom with a nitrogen atom in the heterocyclic base. While its counterparts, 5-azacytidine and 5-aza-2'-deoxycytidine (decitabine), are well-established epigenetic drugs used in the treatment of myelodysplastic syndromes and acute myeloid leukemia, this compound remains a lesser-studied compound. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its chemical properties and antiproliferative effects.
Discovery
The specific initial discovery of this compound is not well-documented in a singular seminal publication. Instead, its development is situated within the broader exploration of nucleoside analogs as potential therapeutic agents. The synthesis of various sugar-modified nucleosides, including those with a xylose configuration, was part of a systematic approach by medicinal chemists to understand the structure-activity relationships of this class of compounds. The rationale for synthesizing xylo-furanosyl nucleosides was to investigate how modifications of the sugar moiety would affect their biological activities, such as antiviral and cytostatic properties.
A significant contribution to the synthesis of a series of 5-azacytidine analogues, including this compound, was made by Lin et al. in 2008. Their work aimed to explore the impact of substitutions at the 6-position of the 5-azacytidine ring and the replacement of the ribofuranosyl group with other sugars on the antiproliferative activity of these compounds.
Synthesis of this compound
The synthesis of this compound, also known as 4-Amino-1-β-d-xylopyranosyl-1,3,5-triazin-2(1H)-one, has been described as part of a larger synthesis of 5-azacytidine analogues. The following experimental protocol is based on the work of Lin et al. (2008).
Experimental Protocol: Synthesis of 4-Amino-1-β-d-xylopyranosyl-1,3,5-triazin-2(1H)-one (this compound)
Materials:
-
5-Azacytosine
-
1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dry acetonitrile
-
Saturated methanolic ammonia
-
Silica gel for column chromatography
-
Methanol
-
Water
Procedure:
-
Silylation of 5-Azacytosine: A suspension of 5-azacytosine in dry acetonitrile is treated with N,O-bis(trimethylsilyl)acetamide (BSA). The mixture is refluxed until a clear solution is obtained, indicating the formation of the silylated derivative.
-
Glycosylation: The solution of silylated 5-azacytosine is cooled to room temperature. 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose is then added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) at 0°C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification of the Protected Nucleoside: After the reaction is complete, the mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield the protected nucleoside, 4-amino-1-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-1,3,5-triazin-2(1H)-one.
-
Deprotection: The purified protected nucleoside is dissolved in saturated methanolic ammonia and stirred at room temperature. The reaction is monitored by TLC.
-
Final Purification: Upon completion of the deprotection, the solvent is evaporated under reduced pressure. The resulting residue is purified by recrystallization from a mixture of methanol and water to afford the final product, 4-Amino-1-β-d-xylopyranosyl-1,3,5-triazin-2(1H)-one.
Characterization Data
The following table summarizes the characterization data for the synthesized this compound as reported by Lin et al. (2008).
| Property | Value |
| Yield | 21.6% |
| Melting Point | 191-193 °C |
| IR (ν/cm⁻¹) | 3352.8, 1640.8, 1481.6, 1383.0, 1173.7, 1094.2, 1056.2, 897.9, 864.2, 797.8 |
| ¹H-NMR (δ/ppm) | 3.17-3.21 (3H, m, H-4', H-5', H-5”), 3.62-3.63 (1H, m, H-3'), 3.78-3.79 (1H, m, H-2'), 5.13 (1H, m, OH), 5.25-5.29 (2H, m, OH), 5.39 (1H, d, J = 4.2 Hz, H-1'), 7.61 (2H, s, NH₂), 8.38 (1H, s, H-6) |
| ESI-MS [M+H]⁺ | 245.1 |
| Elemental Analysis | Calculated for C₈H₁₂N₄O₅: C 39.35, H 4.95, N 22.94. Found: C 39.42, H 4.90, N 22.98 |
Biological Activity
Antiproliferative Activity
The antiproliferative activity of this compound was evaluated in human leukemia HL-60 cells. In contrast to its ribofuranosyl counterpart, 5-azacytidine, which is a potent growth inhibitor, this compound exhibited significantly lower cytotoxicity.
The following table summarizes the available quantitative data on the antiproliferative activity of this compound in HL-60 cells.
| Compound | Cell Line | Assay Type | Endpoint | Value |
| This compound | HL-60 | Growth Inhibition | GI₅₀ | > 50 µM |
| 5-Azacytidine (for comparison) | HL-60 | Growth Inhibition | GI₅₀ | 0.29 µM |
Data from Lin et al. (2008). The GI₅₀ value for this compound could not be determined as it did not inhibit 50% of cell growth at concentrations up to 50 µM.
Signaling Pathways and Mechanism of Action
Specific studies on the signaling pathways directly affected by this compound are not currently available in the scientific literature. This is likely due to its low observed antiproliferative activity, which may not have warranted further mechanistic investigation.
However, based on the well-established mechanism of action of its close analogues, 5-azacytidine and 5-aza-2'-deoxycytidine, a hypothetical mechanism for this compound can be proposed. These compounds are known to act as DNA methyltransferase (DNMT) inhibitors. Upon incorporation into DNA, they form a covalent bond with DNMTs, leading to the depletion of these enzymes and subsequent hypomethylation of the DNA. This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis.
It is important to emphasize that this is a putative mechanism, and the low biological activity of this compound suggests that it may be a poor substrate for the cellular enzymes required for its activation (e.g., kinases) or for incorporation into DNA by polymerases.
Below is a generalized diagram of the proposed mechanism of action for 5-azacytidine analogues.
Caption: Proposed mechanism of action for 5-azacytidine analogues.
The following diagram illustrates the experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Workflow for the synthesis and evaluation of this compound.
Conclusion
This compound represents an interesting but biologically less active analogue of the clinically important epigenetic drug 5-azacytidine. Its synthesis has been successfully achieved and characterized, providing valuable data for the structure-activity relationship studies of aza-nucleosides. The significantly reduced antiproliferative activity of this compound compared to its ribofuranosyl counterpart highlights the critical role of the sugar moiety in the biological function of this class of compounds. While this compound itself may not be a promising therapeutic candidate, the study of such analogues is crucial for a deeper understanding of the molecular mechanisms of action of nucleoside-based drugs and for the rational design of new, more effective therapeutic agents. Further research could explore its potential as a chemical probe or in other biological contexts beyond cancer.
The Role of 5-Aza-cytidine in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-cytidine (Azacitidine) and its deoxy-analog, 5-Aza-2'-deoxycytidine (Decitabine), are potent hypomethylating agents that have garnered significant attention in cancer therapy. Their cytotoxic effects are, in large part, attributable to their ability to induce apoptosis in a wide range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning 5-Aza-cytidine-induced apoptosis, with a focus on the core signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action: DNA Hypomethylation
5-Aza-cytidine and its analogs are nucleoside analogs that, upon incorporation into DNA, covalently trap DNA methyltransferases (DNMTs)[1][2][3][4]. This leads to the depletion of active DNMTs and subsequent passive demethylation of the genome during DNA replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, which in turn can trigger apoptotic pathways[2][5][6].
Key Signaling Pathways in 5-Aza-cytidine-Induced Apoptosis
The induction of apoptosis by 5-Aza-cytidine is a multi-faceted process involving several key signaling cascades. The specific pathway activated can be cell-type dependent.
The p53-Dependent Pathway
In many cancer cells with functional p53, 5-Aza-cytidine treatment leads to the upregulation and activation of the p53 tumor suppressor protein[7][8]. Activated p53 can then induce apoptosis by transactivating pro-apoptotic genes such as BAX and repressing anti-apoptotic genes like BCL2[8][9]. This shifts the balance in the B-cell lymphoma 2 (Bcl-2) family of proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Interestingly, in some contexts, the absence of p53 can render cells more susceptible to apoptosis induced by 5-Aza-2'-deoxycytidine, as these cells may fail to arrest at G2/M and instead undergo catastrophic chromosomal aberrations[10].
The Extrinsic (Death Receptor) Pathway
5-Aza-cytidine has been shown to induce the expression of components of the extrinsic apoptotic pathway. This includes the upregulation of death receptors like FAS and death receptor 4/5 (DR4/DR5), as well as their ligand, TNF-related apoptosis-inducing ligand (TRAIL)[11][12][13]. Binding of TRAIL to its receptors triggers the activation of caspase-8, which can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway[12].
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of 5-Aza-cytidine. By reactivating the expression of suppressors of cytokine signaling (SOCS) genes, 5-Aza-cytidine can inhibit the JAK/STAT signaling cascade[11][13]. This leads to the downregulation of anti-apoptotic proteins and contributes to apoptosis induction[11].
Quantitative Data on Apoptosis Induction
The pro-apoptotic effects of 5-Aza-cytidine and its analogs have been quantified in numerous studies across various cancer cell lines.
IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-116 (Colon Cancer) | 5-Aza-cytidine | 2.18 | 24 | [14] |
| HCT-116 (Colon Cancer) | 5-Aza-cytidine | 1.98 | 48 | [14] |
| HCT-116 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 4.08 | 24 | [14] |
| HCT-116 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 3.18 | 48 | [14] |
| MOLT4 (Leukemia) | 5-Aza-cytidine | 16.51 | 24 | [1] |
| MOLT4 (Leukemia) | 5-Aza-cytidine | 13.45 | 48 | [1] |
| Jurkat (Leukemia) | 5-Aza-cytidine | 12.81 | 24 | [1] |
| Jurkat (Leukemia) | 5-Aza-cytidine | 9.78 | 48 | [1] |
| HT-29 (Colon Cancer) | 5-Aza-2'-deoxycytidine | 2.5 | Not Specified | [15] |
| A549 (Lung Cancer) | 5-Aza-cytidine | 2.218 | 48 | [2] |
| SK-MES-1 (Lung Cancer) | 5-Aza-cytidine | 1.629 | 48 | [2] |
| H1792 (Lung Cancer) | 5-Aza-cytidine | 1.471 | 48 | [2] |
| H522 (Lung Cancer) | 5-Aza-cytidine | 1.948 | 48 | [2] |
Percentage of Apoptotic Cells
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is commonly used to quantify the percentage of apoptotic cells.
| Cell Line | Compound & Concentration | Exposure Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| MOLT4 (Leukemia) | 5-Aza-cytidine (16.51 µM) | 24 | 13.93 | [1] |
| MOLT4 (Leukemia) | 5-Aza-cytidine (13.45 µM) | 48 | 18.29 | [1] |
| Jurkat (Leukemia) | 5-Aza-cytidine (12.81 µM) | 24 | 17.91 | [1] |
| Jurkat (Leukemia) | 5-Aza-cytidine (9.78 µM) | 48 | 28.11 | [1] |
| HT-29 (Colon Cancer) | 5-Aza-2'-deoxycytidine (2.5 µM) | 24 | 85.83 | [15] |
| HT-29 (Colon Cancer) | 5-Aza-2'-deoxycytidine (2.5 µM) | 48 | 86.84 | [15] |
| LCL-PI 11 (Hepatocellular Carcinoma) | 5-Aza-2'-deoxycytidine | 24 | 11.41 | [16] |
| LCL-PI 11 (Hepatocellular Carcinoma) | 5-Aza-2'-deoxycytidine | 48 | 20.54 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 5-Aza-cytidine or 5-Aza-2'-deoxycytidine for the desired time points (e.g., 12, 24, 48 hours)[1][8]. Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a period that allows for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the desired concentration of 5-Aza-cytidine or its analog for the specified duration[1][15].
-
Cell Harvesting: For adherent cells, detach them using a gentle dissociation agent like trypsin. For suspension cells, collect them by centrifugation[17].
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI[17].
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.
Conclusion
5-Aza-cytidine and its analogs are powerful inducers of apoptosis in cancer cells, acting through a complex interplay of epigenetic reprogramming and modulation of key signaling pathways. The primary mechanism involves the inhibition of DNA methyltransferases, leading to the re-expression of tumor suppressor genes and the activation of both intrinsic and extrinsic apoptotic cascades. The p53-dependent, death receptor, and JAK/STAT pathways are all implicated in this process. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these compounds in the fight against cancer.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Effective Concentration of 5-Aza-CdR to Induce Cell Death and Apoptosis in Human Pancreatic Cancer Cell Line through Reactivating RASSF1A and Up-Regulation of Bax Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA demethylation by 5-aza-2-deoxycytidine treatment abrogates 17 beta-estradiol-induced cell growth and restores expression of DNA repair genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. The absence of p53 is critical for the induction of apoptosis by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of 5-aza,2’-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of 5-aza,2'-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Effect of 5-aza-2'-deoxycytidine on Estrogen Receptor Alpha/Beta and DNA Methyltransferase 1 Genes Expression, Apoptosis Induction, and Cell Growth Prevention of the Colon Cancer HT 29 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of 5-Aza-2′-Deoxycytidine in Combination to and in Comparison with Vorinostat on DNA Methyltransferases, Histone Deacetylase 1, Glutathione S-Transferase 1 and Suppressor of Cytokine Signaling 1 Genes Expression, Cell Growth Inhibition and Apoptotic Induction in Hepatocellular LCL-PI 11 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
The Structural Enigma of 5-Aza-xylo-cytidine: A Technical Guide for Researchers
An In-depth Examination of a Rare Cytidine Analogue for Drug Development Professionals
Introduction
5-Aza-xylo-cytidine is a synthetic nucleoside analogue belonging to the family of azanucleosides, a class of compounds that has garnered significant attention in medicinal chemistry and oncology for their potent biological activities. While its close relatives, 5-Azacytidine (5-aza-CR) and 5-Aza-2'-deoxycytidine (Decitabine), are well-characterized DNA methyltransferase inhibitors (DNMTis) and established chemotherapeutic agents, this compound remains a less-explored molecule. This guide provides a comprehensive technical overview of the structure of this compound, drawing upon available data and the well-established properties of its analogues to offer a foundational understanding for researchers and drug development professionals. Due to the limited specific research on this compound, this document extrapolates from the extensive knowledge of 5-Azacytidine to hypothesize its mechanism of action and to provide exemplary experimental protocols.
Core Structure and Stereochemistry
This compound is a structural isomer of 5-Azacytidine. Both molecules consist of a 5-azacytosine base, which is a pyrimidine analogue where the carbon atom at the 5th position is replaced by a nitrogen atom. This modification is crucial for the biological activity of azanucleosides. The key distinction lies in the stereochemistry of the attached sugar moiety. While 5-Azacytidine possesses a ribofuranose sugar, this compound is characterized by a xylofuranose ring.
In the xylo-configuration, the hydroxyl group at the 3' position of the furanose ring is oriented in the opposite direction (up, or cis to the base) compared to the 2'-hydroxyl group, which is a key structural difference from the trans orientation in the ribo-configuration of 5-Azacytidine. This seemingly subtle change in stereochemistry can have profound implications for the molecule's three-dimensional shape, its ability to be recognized and metabolized by cellular enzymes, and its incorporation into nucleic acids.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Synthesis
A generalized workflow for such a synthesis is presented below:
Caption: Generalized Synthetic Workflow for this compound.
Hypothesized Mechanism of Action
The primary mechanism of action for 5-Azacytidine and Decitabine is the inhibition of DNA methyltransferases (DNMTs).[1][2] It is highly probable that this compound shares this mechanism. Following cellular uptake, the nucleoside analogue would be phosphorylated to its triphosphate form and subsequently incorporated into replicating DNA.
Once incorporated, the nitrogen atom at the 5th position of the azacytosine ring forms a covalent bond with the DNMT enzyme, effectively trapping it on the DNA. This leads to the degradation of the DNMT-DNA adduct and a subsequent passive demethylation of the genome as the cell divides. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and cellular differentiation.
The signaling pathway illustrating this proposed mechanism is depicted below:
Caption: Hypothesized Mechanism of Action for this compound.
Quantitative Data (Analogues)
Specific quantitative data for the biological activity of this compound is scarce in the public domain. To provide a relevant context for researchers, the following tables summarize the half-maximal inhibitory concentrations (IC50) for its well-studied analogues, 5-Azacytidine and 5-Aza-2'-deoxycytidine, in various cancer cell lines. This data is intended for comparative purposes and to highlight the expected potency range for this class of compounds.
Table 1: IC50 Values for 5-Azacytidine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | ~0.4 | [3] |
| L1210 | Leukemia | 0.019 µg/mL (~0.08 µM) | [3] |
| Myeloma | Multiple Myeloma | 2.4 - 2.6 | [4] |
| A549 | Non-small Cell Lung Cancer | 2.218 | [5] |
| SK-MES-1 | Non-small Cell Lung Cancer | 1.629 | [5] |
| H1792 | Non-small Cell Lung Cancer | 1.471 | [5] |
| H522 | Non-small Cell Lung Cancer | 1.948 | [5] |
Table 2: IC50 Values for 5-Aza-2'-deoxycytidine (Decitabine) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 4.08 (24h), 3.18 (48h) | [6] |
| A549 | Non-small Cell Lung Cancer | 0.01 - 5 | [7] |
| HT22 | Mouse Hippocampal Neurons | 5 - 20 (for observed effects) | [8] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the methodologies used for 5-Azacytidine and Decitabine are well-established and would serve as a starting point for any investigation into the xylo-isomer.
General Protocol for Cell Culture Treatment with Azanucleosides
-
Cell Seeding: Plate cells at a density that will not allow them to reach confluency during the treatment period. For suspension cells, adjust the cell density to the log phase of growth.
-
Drug Preparation: Prepare a stock solution of the azanucleoside in an appropriate solvent (e.g., DMSO or a 1:1 solution of acetic acid and water). Due to the instability of azanucleosides in aqueous solutions, fresh dilutions in culture medium should be prepared for each experiment.
-
Treatment: Add the desired final concentration of the azanucleoside to the cell culture medium. For long-term treatments, the medium should be replaced with fresh drug-containing medium every 24 hours.
-
Incubation: Incubate the cells for the desired period (typically 24 to 72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cytotoxicity assays, DNA/RNA extraction, protein extraction).
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the azanucleoside for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
DNA Methylation Analysis (Bisulfite Sequencing)
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and untreated cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Analysis: Analyze the sequencing data to determine the methylation status of individual CpG sites.
Conclusion
This compound represents an intriguing but understudied member of the azanucleoside family. Its unique xylofuranose configuration distinguishes it from the clinically approved drugs 5-Azacytidine and Decitabine, and likely confers distinct pharmacological properties. While specific experimental data remains limited, this guide provides a foundational framework for its structure, potential synthesis, and hypothesized mechanism of action based on the extensive knowledge of its analogues. The provided tables of quantitative data and general experimental protocols for related compounds offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this rare cytidine analogue. Further investigation is warranted to elucidate the specific biological activities and therapeutic applications of this compound.
References
- 1. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues. (1986) | Gilles Gosselin | 66 Citations [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 5-Aza-9-(b-D-xylofuranosyl) cytosine; this compound - Immunomart [immunomart.com]
- 8. rndmate.com [rndmate.com]
The Impact of 5-Aza-xylo-cytidine on Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-xylo-cytidine, a cytidine analog, is a potent inhibitor of DNA methyltransferases (DNMTs). Its ability to induce DNA hypomethylation allows for the re-expression of silenced genes, leading to profound effects on cellular processes, most notably cellular differentiation. This technical guide provides an in-depth overview of the mechanisms, experimental evidence, and methodologies related to the use of this compound as a tool to modulate cellular fate. The information presented here is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their studies.
Core Mechanism of Action: DNA Demethylation
This compound exerts its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs).[1][2][3][4][5][6] Once incorporated into DNA, it forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[7] This depletion of active DNMTs results in a passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation of CpG islands in gene promoter regions can lead to the reactivation of silenced genes, including tumor suppressor genes and genes critical for specific differentiation lineages.[1][4][8][9]
dot
Caption: Mechanism of this compound Action.
Quantitative Effects on Cellular Differentiation
The impact of this compound on cellular differentiation has been quantified across various cell types. The following tables summarize key findings from the literature.
Table 1: Induction of Cardiomyocyte Differentiation
| Cell Type | Treatment Concentration | Duration | Key Markers Upregulated | Quantitative Change |
| Human Umbilical Cord MSCs (hucMSCs) | Not Specified | - | Nkx2.5, β-MHC, cTnT, ANP | Strong induction of gene expression observed.[10] |
| Rat Bone Marrow VSELs | 10 µM | 14 days | cTnT, α-actin | 18.41 ± 1.51% cTnT positive cells; 19.43 ± 0.51% α-actin positive cells.[11] |
| Rat Bone Marrow MSCs | 5 µM | 24 hours | Mef-2b, α-cardiac actin, GATA-4 | 8-fold increase in Mef-2b, 7-fold increase in α-cardiac actin and GATA-4.[7] |
Table 2: Promotion of Osteogenic Differentiation
| Cell Type | Treatment Concentration | Duration | Key Markers Upregulated | Quantitative Change |
| Mesenchymal Stem Cells (MSCs) | 10 µM | 24 hours | Alkaline Phosphatase (ALP), dlx5, runx2, col1a1, osterix, osteocalcin | Percentage of ALP positive cells increased from ~46% to 91%.[12] Significant upregulation of ALP activity.[12] |
| Aged Human Adipose-derived MSCs | 5 µM | 48 hours | ALP, Runx2, Osterix, Osteocalcin | Improved AP activity and matrix mineralization observed.[13] |
| MG63 Osteosarcoma Cells | Not Specified | - | Alkaline Phosphatase (ALP) | Significant expression of ALP.[14] |
Table 3: Induction of Neuronal and Other Lineage Differentiation
| Cell Type | Treatment Concentration | Duration | Key Markers Upregulated | Quantitative Change |
| Murine 41A3 Neuroblastoma Cells | 0.1 - 1.0 µM | - | Acetylcholinesterase | Higher level of expression compared to controls.[1] |
| Human CHP-100 Neuroblastoma Cells | Not Specified | - | Morphological & Biochemical Markers | Observable differentiation.[15] |
| TET2-Deficient Erythroleukemia Cells | Not Specified | - | Erythroid differentiation genes | Partial restoration of dysregulated gene expression.[3][16] |
| Mouse Dental Pulp Stem Cells | Not Specified | - | Myogenic markers | Induced skeletal myogenic differentiation.[17] |
Signaling Pathways Modulated by this compound
While the primary mechanism is DNA demethylation, the subsequent changes in gene expression can activate specific signaling pathways that drive differentiation.
Extracellular Signal-Regulated Kinase (ERK) Pathway in Cardiomyogenesis
Studies have shown that this compound treatment can activate the ERK signaling pathway in human umbilical cord-derived mesenchymal stem cells (hucMSCs), which is crucial for their differentiation into cardiomyocytes.[10]
dot
Caption: ERK Pathway Activation in Cardiomyogenesis.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers investigating the effects of this compound. It is recommended to optimize concentrations and durations for specific cell lines.[18]
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or 50% acetic acid for stock solution preparation[18]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO or 50% acetic acid.[18] Aliquot and store at -20°C or -80°C, protected from light. The drug is unstable in aqueous solutions, so fresh dilutions in culture medium should be prepared for each experiment.[18]
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase during treatment.
-
Treatment: The day after seeding, replace the medium with fresh complete medium containing the desired final concentration of this compound (typically in the range of 0.1 µM to 10 µM).[1][11][12] A vehicle control (medium with the same concentration of DMSO or acetic acid) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours to 7 days).[12][18] For longer treatments, it is crucial to replace the medium with fresh this compound-containing medium every 24 hours due to the compound's instability.[18]
dot
Caption: General Cell Treatment Workflow.
MTT Assay for Cell Viability
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[19]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol)[19]
-
Microplate reader
Procedure:
-
After the treatment period, add 10-50 µL of MTT solution to each well.[2][19]
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[19]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[2][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]
Western Blot for DNMT1 Protein Levels
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading.[8][20][21]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for target differentiation markers and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells and assess its quality and quantity.
-
Synthesize cDNA from the RNA.
-
Set up qRT-PCR reactions with SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.
-
Run the reactions on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[12][22]
Conclusion
This compound is a powerful tool for studying and inducing cellular differentiation. Its well-characterized mechanism of action, involving the inhibition of DNA methylation, provides a direct link between the epigenome and cellular phenotype. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to explore the potential of this compound in their specific areas of interest, from basic research into developmental biology to the development of novel therapeutic strategies. As with any potent biological agent, careful optimization of experimental conditions is paramount to achieving reliable and reproducible results.
References
- 1. 5-Aza-2'-deoxycytidine as inducer of differentiation and growth inhibition in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combine effect of 5-azacytidine and tgf- β in differentiation of mesenchymal stem cells towards cardiomyocytes - MedCrave online [medcraveonline.com]
- 6. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. DNA Methylation Changes Following 5-azacitidine Treatment in Patients with Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Azacytidine Induces Cardiac Differentiation of Human Umbilical Cord-Derived Mesenchymal Stem Cells by Activating Extracellular Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Azacytidine-Induced Cardiomyocyte Differentiation of Very Small Embryonic-Like Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Azacytidine facilitates osteogenic gene expression and differentiation of mesenchymal stem cells by alteration in DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Azacytidine Improves the Osteogenic Differentiation Potential of Aged Human Adipose-Derived Mesenchymal Stem Cells by DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of osteogenic differentiation in human skeletal cells in Vitro by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of cytidine analogs on cell growth and differentiation on a human neuroblastoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Aza-2'-deoxycytidine treatment induces skeletal myogenic differentiation of mouse dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Preliminary Studies on 5-Azacytidine Analogs in Cancer Cells: A Technical Guide
Disclaimer: This technical guide focuses on the preliminary studies of 5-Azacytidine (5-Aza-CR) and 5-Aza-2'-deoxycytidine (5-Aza-CdR, Decitabine) in cancer cells. At the time of writing, publicly available research specifically on 5-Aza-xylo-cytidine is limited. The information presented herein on well-characterized analogs provides a foundational understanding of the potential mechanisms and effects that could be extrapolated to less-studied derivatives like this compound.
Introduction to 5-Azacytidine Analogs
5-Azacytidine and its deoxy analog, 5-Aza-2'-deoxycytidine, are nucleoside analogs of cytidine that function as potent inhibitors of DNA methylation.[1][2] These compounds are classified as epigenetic drugs because they can induce changes in gene expression without altering the DNA sequence itself.[3] Their primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns in the genome.[4] Aberrant DNA hypermethylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[1][5] By reversing this hypermethylation, 5-azacytidine analogs can reactivate these silenced genes, leading to anti-tumor effects such as cell growth inhibition, cell cycle arrest, and apoptosis.[5][6]
Mechanism of Action
5-azacytidine analogs are prodrugs that require intracellular activation.[7] Once transported into the cell, they are phosphorylated to their active triphosphate forms and are subsequently incorporated into newly synthesized DNA (and RNA in the case of 5-Azacytidine).[1][8] When a DNA methyltransferase (primarily DNMT1) attempts to methylate the 5-azacytosine residue, it becomes irreversibly trapped, forming a covalent bond.[9][10] This leads to the depletion of active DNMT1, resulting in passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes.[5]
Quantitative Data on the Effects of 5-Azacytidine Analogs in Cancer Cells
The following tables summarize the quantitative effects of 5-Azacytidine and 5-Aza-2'-deoxycytidine on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of 5-Azacytidine Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| 5-Aza-CR | HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24 |
| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48 | |
| 5-Aza-CdR | HCT-116 | Colon Cancer | 4.08 ± 0.61 | 24 |
| HCT-116 | Colon Cancer | 3.18 ± 0.50 | 48 |
Data extracted from a study on the effects of different DNMT inhibitors on the HCT-116 colon cancer cell line.[11]
Table 2: Apoptosis Induction by 5-Azacytidine Analogs in HCT-116 Colon Cancer Cells
| Compound | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
| 5-Aza-CR | 2.18 | 24 | Significant increase |
| 1.98 | 48 | Significant increase | |
| 5-Aza-CdR | 4.08 | 24 | Significant increase (Maximal) |
| 3.18 | 48 | Significant increase (Maximal) |
The study noted that while both compounds induced significant apoptosis, 5-Aza-CdR showed the maximal effect.[11]
Experimental Protocols
This section details common experimental methodologies used to assess the effects of 5-azacytidine analogs on cancer cells.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as HCT-116 (colon cancer), A549 (lung cancer), MCF-7 and MDA-MB-231 (breast cancer), and various leukemia cell lines (e.g., HL-60) are commonly used.[6][11][12][13]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation and Application: 5-azacytidine analogs are dissolved in a suitable solvent like DMSO or an acidic solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. The medium containing the drug is often replaced daily due to the instability of these compounds in aqueous solutions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 4 x 10^5 cells/well) and allowed to adhere overnight.[11]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 5-azacytidine analog and incubated for specific durations (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Cells are treated with the desired concentrations of the 5-azacytidine analog for the specified time.[11]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification is monitored in real-time.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method, with a housekeeping gene (e.g., GAPDH) as an internal control. This method is used to assess the re-expression of tumor suppressor genes.[11]
Signaling Pathways and Visualizations
5-azacytidine analogs influence several key signaling pathways in cancer cells. The following diagrams illustrate these pathways and a typical experimental workflow.
DNA Methylation Inhibition Pathway
Caption: Mechanism of DNA hypomethylation by 5-azacytidine analogs.
p53-Dependent Cell Cycle Arrest Pathway
Caption: p53-dependent pathway activated by 5-Aza-CdR.[6]
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for in vitro analysis of 5-azacytidine analogs.
References
- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy | Semantic Scholar [semanticscholar.org]
- 11. brieflands.com [brieflands.com]
- 12. Demethylating agent 5-aza-2-deoxycytidine enhances susceptibility of breast cancer cells to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-Aza-xylo-cytidine in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Compound Identity: The scientific literature contains limited specific experimental data for 5-Aza-xylo-cytidine. The following application notes and protocols are based on the extensive research conducted on its close structural analog, 5-Aza-2'-deoxycytidine (Decitabine) . The primary structural difference lies in the stereochemistry of the sugar moiety (xylofuranosyl vs. 2'-deoxyribofuranosyl). While both are nucleoside analogs designed to inhibit DNA methylation, this structural variance may influence their metabolic activation, incorporation into DNA, and overall biological activity. Researchers should consider these potential differences when applying the following protocols to this compound.
Introduction
5-Aza-2'-deoxycytidine (Decitabine) is a potent hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor.[1] By incorporating into DNA, it covalently traps DNMTs, leading to their degradation and a subsequent reduction in global and gene-specific DNA methylation.[2] This reactivation of tumor suppressor genes silenced by promoter hypermethylation makes it a valuable tool in cancer research and a clinically approved therapeutic for myelodysplastic syndromes.[3] These application notes provide a detailed framework for utilizing 5-Aza-2'-deoxycytidine in cell culture experiments to study its effects on cell viability, apoptosis, and gene expression.
Mechanism of Action
5-Aza-2'-deoxycytidine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. It is then incorporated into replicating DNA in place of cytosine. The presence of nitrogen at the 5-position of the pyrimidine ring prevents the transfer of a methyl group from S-adenosylmethionine by DNMTs. Instead, a stable covalent bond is formed between the enzyme and the 5-azacytosine base, leading to the irreversible inactivation and subsequent proteasomal degradation of the DNMT enzyme.[4] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced genes.[4]
Quantitative Data Summary
The cellular response to 5-Aza-2'-deoxycytidine is highly dependent on the cell line, concentration, and duration of treatment. The following tables summarize reported 50% inhibitory concentration (IC50) values for various cancer cell lines.
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |
| MOLT4 (Acute Lymphoblastic Leukemia) | 24 | 16.51 | [5] |
| MOLT4 (Acute Lymphoblastic Leukemia) | 48 | 13.45 | [5] |
| Jurkat (Acute T-cell Leukemia) | 24 | 12.81 | [5] |
| Jurkat (Acute T-cell Leukemia) | 48 | 9.78 | [5] |
| HCT-116 (Colon Carcinoma) | 24 | 4.08 ± 0.61 | |
| HCT-116 (Colon Carcinoma) | 48 | 3.18 ± 0.50 | |
| Oral Squamous Cell Carcinoma (OSCC) | 24 | 0.8 | [6] |
| Oral Squamous Cell Carcinoma Stem Cells (CSCs) | 24 | 1.5 | [6] |
Experimental Protocols
General Considerations
-
Compound Stability: 5-Aza-2'-deoxycytidine is unstable in aqueous solutions. It is crucial to prepare fresh solutions for each experiment. Stock solutions in DMSO can be stored at -80°C.
-
Cell Proliferation: The demethylating effect of 5-Aza-2'-deoxycytidine is dependent on DNA replication. Therefore, treatments are most effective in actively dividing cells.
-
Dose-Response: It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Preparation of 5-Aza-2'-deoxycytidine Stock Solution
-
Reconstitution: Dissolve 5-Aza-2'-deoxycytidine powder in sterile DMSO to prepare a stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Cell Treatment Protocol
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase throughout the experiment.
-
Treatment: The following day, dilute the 5-Aza-2'-deoxycytidine stock solution in fresh, pre-warmed culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired treatment duration (typically 24 to 96 hours). For longer treatments, it is advisable to replace the medium with freshly prepared drug-containing medium every 24 hours due to the compound's instability.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7][8][9]
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of 5-Aza-2'-deoxycytidine concentrations as described in section 4.3.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assessment (Annexin V Staining)
This protocol is based on standard Annexin V-FITC/Propidium Iodide (PI) staining procedures.[5][10][11][12]
-
Cell Treatment: Treat cells with 5-Aza-2'-deoxycytidine in 6-well plates.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Gene Expression Analysis (Quantitative RT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells with 5-Aza-2'-deoxycytidine. Following treatment, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers and a suitable qPCR master mix.[13]
-
Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin) and calculate the fold change in expression relative to the vehicle-treated control.
DNA Methylation Analysis (Bisulfite Sequencing)
-
Cell Treatment and DNA Extraction: Treat cells with 5-Aza-2'-deoxycytidine and extract genomic DNA.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Analyze the sequencing data to determine the methylation status of individual CpG sites.
Visualizations
Caption: Experimental workflow for cell culture treatment.
Caption: Mechanism of action of this compound.
References
- 1. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. immunostep.com [immunostep.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
Application Notes and Protocols for 5-Azacytidine Analogs in In Vitro Studies
Introduction
5-Azacytidine and its deoxy derivative are potent inhibitors of DNA methyltransferases (DNMTs), enzymes crucial for maintaining DNA methylation patterns.[1] In cancer cells, aberrant hypermethylation of tumor suppressor gene promoters leads to their silencing.[2][3] By incorporating into DNA and trapping DNMTs, these cytidine analogs lead to the passive demethylation of the genome through subsequent rounds of DNA replication, which can restore the expression of silenced tumor suppressor genes and induce cell cycle arrest and apoptosis.[1][4][5] These compounds are widely used in cancer research to study the role of DNA methylation and as potential therapeutic agents.[1]
Data Presentation: In Vitro Efficacy of 5-Azacytidine Analogs
The following tables summarize the half-maximal inhibitory concentrations (IC50) of 5-Azacytidine (5-Aza-CR) and 5-Aza-2'-deoxycytidine (5-Aza-CdR) in various cancer cell lines, providing a reference for determining appropriate concentration ranges for in vitro experiments.
Table 1: IC50 Values of 5-Azacytidine (5-Aza-CR) in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 24 | 16.51 | [6] |
| MOLT4 | Acute Lymphoblastic Leukemia | 48 | 13.45 | [6] |
| Jurkat | Acute Lymphoblastic Leukemia | 24 | 12.81 | [6] |
| Jurkat | Acute Lymphoblastic Leukemia | 48 | 9.78 | [6] |
| HCT-116 | Colon Cancer | 24 | 2.18 ± 0.33 | [2] |
| HCT-116 | Colon Cancer | 48 | 1.98 ± 0.29 | [2] |
| HL-60 | Human Leukemia | Not Specified | 0.29 | [7] |
Table 2: IC50 Values of 5-Aza-2'-deoxycytidine (5-Aza-CdR) in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 24 | 4.08 ± 0.61 | [2] |
| HCT-116 | Colon Cancer | 48 | 3.18 ± 0.50 | [2] |
| A(T1)C1-3 | Hamster Fibrosarcoma | 2 | ~4.4 (1.0 µg/ml) | [7] |
| A(T1)C1-3 | Hamster Fibrosarcoma | 24 | ~0.04 (0.01 µg/ml) | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of 5-Azacytidine analogs on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.[6]
-
Drug Preparation: Prepare a stock solution of the 5-Azacytidine analog in a suitable solvent like DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.5, 1, 2.5, 5, and 10 µM).[2]
-
Treatment: Remove the existing media from the wells and add the media containing the different concentrations of the drug. Include a vehicle control (medium with DMSO) and an untreated control.[2]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol describes how to quantify apoptosis induced by 5-Azacytidine analogs using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 5-Azacytidine analog at its predetermined IC50 concentration for 24 and 48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[2]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Gene Expression Analysis by Real-Time PCR (RT-PCR)
This protocol is for assessing the re-expression of tumor suppressor genes following treatment with 5-Azacytidine analogs.
-
Cell Treatment and RNA Extraction: Treat cells with the 5-Azacytidine analog for the desired duration. Extract total RNA from the cells using a suitable RNA isolation kit.[2]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-PCR: Perform real-time PCR using gene-specific primers for the target tumor suppressor genes (e.g., p16, p21) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the RT-PCR data to determine the relative fold change in gene expression in treated cells compared to untreated controls.
Visualizations
Caption: Experimental workflow for in vitro studies of 5-Azacytidine analogs.
Caption: Simplified signaling pathway of 5-Azacytidine analogs in cancer cells.
References
- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strong effects of 5-azacytidine on the in vitro lifespan of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells [mdpi.com]
Application Notes and Protocols for the Dissolution and Storage of 5-Aza-xylo-cytidine
Disclaimer: 5-Aza-xylo-cytidine is a research compound with limited published data on its specific dissolution and storage requirements. The following protocols are based on established procedures for the structurally related and well-characterized DNA methyltransferase (DNMT) inhibitors, 5-Azacytidine (5-AzaC) and 5-Aza-2'-deoxycytidine (Decitabine). Due to the shared unstable 5-aza-triazine ring, it is anticipated that this compound will exhibit similar solubility and stability characteristics. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific applications.
Introduction
This compound is a nucleoside analog that, like other members of the azanucleoside family, is expected to function as an inhibitor of DNA methyltransferases (DNMTs).[1][2] These enzymes play a crucial role in epigenetic regulation by catalyzing the transfer of a methyl group to DNA.[3][4] In cancer and other diseases, aberrant DNA methylation leads to the silencing of tumor suppressor genes.[3][5] By incorporating into DNA, azanucleosides trap DNMTs, leading to the depletion of enzyme activity, subsequent DNA hypomethylation, and the re-expression of silenced genes.[6][7] Proper handling, dissolution, and storage of this compound are critical to ensure its stability and efficacy in experimental settings.
Data Presentation
Solubility Data for Related Azanucleosides
The following table summarizes the solubility of the related compounds 5-Azacytidine and 5-Aza-2'-deoxycytidine in various solvents. This information can be used as a starting point for determining the appropriate solvent for this compound.
| Solvent | 5-Azacytidine | 5-Aza-2'-deoxycytidine |
| DMSO | ~30 mg/mL[8], 100 mM[7] | 50 mg/mL[9] |
| Water | 12 mg/mL[10], 50 mM[7] | 0.25 mg/mL[9] |
| PBS (pH 7.2) | ~10 mg/mL[8] | - |
| Acetic Acid (50%) | 5 mg/mL[11] | 50 mg/mL[9] |
| Ethanol | ~30 mg/mL[8] | - |
| Dimethylformamide | ~30 mg/mL[8] | - |
| Tissue Culture Medium | 1.2 mg/10 mL[11] | - |
Storage and Stability of Azanucleoside Solutions
Proper storage is crucial due to the instability of azanucleosides in aqueous solutions.[11][12]
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C, desiccated[10] | Up to 24 months[10] | Protect from moisture. |
| DMSO Stock Solution | -20°C to -80°C[13] | Up to 1 month[10] | Aliquot to avoid freeze-thaw cycles.[10] |
| Aqueous Solutions | 0-4°C (on ice)[14] | Use immediately (within a few hours)[9][11] | Highly unstable; prepare fresh for each experiment.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for preparing a stable, high-concentration stock solution for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the calculated volume of DMSO).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.[10]
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution for treating cells in culture.
Materials:
-
DMSO stock solution of this compound (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration immediately before adding to the cells.
-
To avoid localized toxicity from high DMSO concentrations, it is recommended to dilute the stock solution in a sufficient volume of medium before adding it to the cell culture plates.[13] For example, prepare an intermediate dilution in a few milliliters of medium before adding it to the final culture volume.
-
Gently mix the culture medium after adding the working solution to ensure even distribution.
-
Due to the instability of azanucleosides in aqueous solutions, it is often necessary to refresh the medium with freshly prepared working solution every 24 hours for multi-day treatments.[13][14]
Mandatory Visualization
Signaling Pathway: Inhibition of DNA Methylation by Azanucleosides
Caption: Mechanism of DNA methyltransferase (DNMT) inhibition by azanucleosides.
Experimental Workflow: In Vitro Treatment with a DNMT Inhibitor
References
- 1. A clinical-molecular update on azanucleoside-based therapy for the treatment of hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 5-Aza-xylo-cytidine in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of 5-Aza-xylo-cytidine (and its deoxy analog, 5-Aza-2'-deoxycytidine or Decitabine) in combination with other therapeutic agents for the treatment of various cancers. The protocols and data presented are intended to guide researchers in designing and executing experiments to explore the synergistic potential of these drug combinations.
Introduction to this compound
This compound and its derivatives are potent DNA hypomethylating agents.[1][2] Their primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), particularly DNMT1.[1][3] This inhibition leads to the reversal of aberrant DNA methylation, a common epigenetic alteration in cancer, resulting in the re-expression of silenced tumor suppressor genes.[4][5] Beyond its epigenetic effects, this compound can be incorporated into DNA, leading to DNA damage and cytotoxicity.[6][7] These mechanisms form the basis for its synergistic interactions with a variety of other anti-cancer drugs.
Combination Therapy Strategies and Preclinical Data
The therapeutic efficacy of this compound can be significantly enhanced when used in combination with other drugs that target complementary pathways. This section summarizes the quantitative data from key preclinical studies.
Combination with PARP Inhibitors
The combination of 5-Aza-2'-deoxycytidine with PARP inhibitors, such as olaparib and talazoparib, has shown significant synergistic cytotoxicity in various cancer cell lines, including acute myeloid leukemia (AML) and breast cancer.[6][8][9] The underlying mechanism involves the disruption of the base excision repair (BER) pathway for 5-aza-dC-induced DNA lesions by PARP inhibitors.[6][10] This leads to an accumulation of DNA damage and synthetic lethality.[6][10]
| Cell Line | Combination | Endpoint | Result | Reference |
| HL-60 (AML) | 5-aza-dC + PJ-34 | Cytotoxicity | Enhanced cytotoxicity compared to single agents | [11] |
| U937 (AML) | 5-aza-dC + PJ-34 | Cytotoxicity | Enhanced cytotoxicity compared to single agents | [11] |
| HCT116 (Colon) | 5-aza-dC + PJ-34 | Cytotoxicity | Stronger cytotoxicity than single agents | [11] |
| RKO (Colon) | 5-aza-dC + PJ-34 | Cytotoxicity | Stronger cytotoxicity than single agents | [11] |
| AML cell panel | 5-aza-dC + Olaparib | Cell Death | Synergistic induction of cell death | [6][10] |
| Breast Cancer Cells (BRCA-mutant) | 5-azacytidine + Talazoparib | Antitumor Response | Strong antitumor response | [8] |
Combination with BCL-2 Inhibitors
The BCL-2 inhibitor venetoclax, when combined with 5-azacytidine, has demonstrated potent cell-killing effects in multiple myeloma (MM) cells, even in the presence of protective bone marrow stromal cells.[12] The synergy is attributed to 5-azacytidine's ability to increase the expression of the pro-apoptotic protein NOXA through the integrated stress response, which in turn antagonizes the anti-apoptotic protein MCL-1.[12]
| Cell Line | Combination | Endpoint | Result | Reference |
| JJN3 (MM) | 5-azacytidine + Venetoclax | IC50 | Log-fold decrease in IC50 for Venetoclax | [12] |
| Primary CD138+ MM cells | 5-azacytidine + Venetoclax | Cell Killing | Strong cell killing effect ex vivo | [12] |
Combination with Chemotherapy
Low doses of 5-azacytidine have been shown to act synergistically with various cytotoxic chemotherapy drugs in non-small cell lung cancer (NSCLC) and AML cell lines.[13] This synergy is linked to the induction of DNA hypomethylation by 5-azacytidine, which may increase the susceptibility of cancer cells to cytotoxic agents.[13]
| Cell Line | Combination | Endpoint | Result | Reference |
| U937, HL60 (AML) | 5-azacytidine + Cytarabine/Etoposide | Synergism | Strong synergistic activity | [13] |
| A549, HTB56 (NSCLC) | 5-azacytidine + Cisplatin/Gemcitabine | Synergism | Strong synergistic activity | [13] |
Combination with Immunotherapy
5-Aza-2'-deoxycytidine can enhance the efficacy of immunotherapy by upregulating the expression of tumor-associated antigens, such as cancer-testis antigens (CTAs) like NY-ESO-1 and MAGE-A4.[14][15] This increased antigen expression can facilitate recognition and killing of tumor cells by cytotoxic T lymphocytes (CTLs).[15] Furthermore, DNA methyltransferase inhibitors can increase the expression of MHC class I molecules on tumor cells, rendering them more susceptible to immune attack.[16][17]
| Cancer Type | Combination | Endpoint | Result | Reference |
| Thyroid Cancer | 5-aza-dC | MAGE-A4 Expression | Induced expression | [14] |
| Multiple Myeloma | 5-aza-dC | NY-ESO-1 Expression | Induced expression and enhanced CTL lysis | [15] |
| HPV16-associated tumors | 5-azacytidine + CpG ODN/IL-12 vaccine | Therapeutic Effect | Additive effects against tumors | [16] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Colony Formation)
Objective: To assess the synergistic effect of this compound and a combination drug on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or 5-Aza-2'-deoxycytidine)
-
Combination drug
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound alone, the combination drug alone, and the two drugs in combination. Include a vehicle-treated control group.
-
Incubate the plates for a period that allows for the formation of visible colonies (typically 10-14 days).
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition. Analyze for synergy using the Chou-Talalay method.[13]
Protocol 2: Apoptosis Assay (Active Caspase-3 Staining)
Objective: To quantify apoptosis induced by the combination treatment.
Materials:
-
Treated and untreated cancer cells
-
Fixation and permeabilization buffers
-
Antibody against active caspase-3
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Culture and treat cells with the drug combination as described in Protocol 1 for a specified time (e.g., 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Incubate the cells with the primary antibody against active caspase-3.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry to determine the percentage of cells positive for active caspase-3.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cells for implantation
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both drugs.
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
Signaling Pathways and Visualizations
The synergistic effects of this compound combinations are often rooted in the interplay of complex signaling pathways.
Caption: Overview of synergistic mechanisms of this compound combinations.
Caption: Preclinical experimental workflow for combination therapy evaluation.
References
- 1. Clinical Trials Assessing Hypomethylating Agents Combined with Other Therapies: Causes for Failure and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aza-2′-deoxycytidine advances the epithelial–mesenchymal transition of breast cancer cells by demethylating Sipa1 promoter-proximal elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PARP inhibitor Olaparib disrupts base excision repair of 5-aza-2′-deoxycytidine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 'Epigenetic' drug may boost success of parp inhibitor treatment for leukemias and breast cancers | EurekAlert! [eurekalert.org]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. The PARP inhibitor Olaparib disrupts base excision repair of 5-aza-2'-deoxycytidine lesions - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Steroid-free combination of 5-azacytidine and venetoclax for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-azacytidine enhances efficacy of multiple chemotherapy drugs in AML and lung cancer with modulation of CpG methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential role of 5-aza-2'-deoxycytidine induced MAGE-A4 expression in immunotherapy for anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment with 5-Aza-2'-Deoxycytidine Induces Expression of NY-ESO-1 and Facilitates Cytotoxic T Lymphocyte-Mediated Tumor Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunotherapy augments the effect of 5-azacytidine on HPV16-associated tumours with different MHC class I-expression status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigenetic strategies synergize with PD-L1/PD-1 targeted cancer immunotherapies to enhance antitumor responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Azacytidine in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Azacytidine and its deoxy derivative, 5-Aza-2'-deoxycytidine (Decitabine), in leukemia research. The information covers the mechanism of action, key signaling pathways, and detailed protocols for in vitro experimentation.
Introduction
5-Azacytidine (5-Aza) and its analogue 5-Aza-2'-deoxycytidine (Decitabine) are nucleoside analogues that have garnered significant interest in oncology, particularly for the treatment of hematological malignancies like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1][2][3] Their primary mode of action involves the inhibition of DNA methyltransferases (DNMTs), leading to epigenetic modifications and the re-expression of silenced tumor suppressor genes.[2] This document outlines the applications of 5-Azacytidine in leukemia research, providing detailed experimental protocols and summarizing key quantitative data.
Mechanism of Action
5-Azacytidine exerts its antileukemic effects through a multi-faceted mechanism. After cellular uptake, it is incorporated into RNA and DNA.[1] Its deoxy form, 5-Aza-2'-deoxycytidine, is exclusively incorporated into DNA.[4] The primary mechanism is the covalent trapping and subsequent degradation of DNA methyltransferase 1 (DNMT1), which leads to a reduction in DNA methylation (hypomethylation).[1] This epigenetic modification can reactivate tumor suppressor genes that were silenced by hypermethylation, a common event in leukemia.[1][2] At higher concentrations, 5-Azacytidine can also induce direct cytotoxicity.[2]
Signaling Pathways Affected by 5-Azacytidine
Several signaling pathways are implicated in the cellular response to 5-Azacytidine treatment in leukemia cells.
1. DNA Hypomethylation and Tumor Suppressor Gene Re-expression:
The central mechanism of 5-Azacytidine is the inhibition of DNA methylation, leading to the re-expression of tumor suppressor genes. This process helps to restore normal cellular processes like cell cycle control and apoptosis.
Caption: Mechanism of 5-Azacytidine via DNMT1 inhibition.
2. miR-34a/SIRT1/p53 Signaling Pathway:
5-Azacytidine has been shown to upregulate the expression of microRNA-34a (miR-34a) in acute lymphoblastic leukemia (ALL) cell lines.[1] MiR-34a, in turn, can suppress the expression of SIRT1, a histone deacetylase, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[1]
Caption: 5-Azacytidine's effect on the miR-34a/SIRT1/p53 pathway.
3. Cholesterol Biosynthesis Pathway:
In some leukemia cell lines, 5-Azacytidine treatment leads to the epigenetic reactivation of the dipeptidyl peptidase 4 (DPP4) gene.[5] Increased DPP4 expression results in the reduced expression of key enzymes in the cholesterol biosynthesis pathway, farnesyl diphosphate synthase (FDPS) and farnesyl diphosphate farnesyltransferase (FDFT1), leading to decreased cellular cholesterol and growth inhibition.[5]
Caption: Inhibition of cholesterol biosynthesis by 5-Azacytidine.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of 5-Azacytidine in leukemia.
Table 1: In Vitro Efficacy of 5-Azacytidine in Leukemia Cell Lines
| Cell Line | Leukemia Type | Concentration | Time (h) | Effect | Reference |
| MOLT-4 | T-ALL | 16.51 µM | 12, 24 | Increased miR-34a expression | [1] |
| Jurkat | T-ALL | 12.81 µM | 12, 24 | Increased miR-34a and miR-34b expression | [1] |
| Jurkat-T | T-ALL | 5 µM | 24 | Altered expression of 188 proteins | [5] |
| HL-60 | AML | 20 nM (with DZNep and TSA) | 72 | Increased apoptosis | [4] |
| AML-3 | AML | 20 nM (with DZNep and TSA) | 72 | Increased apoptosis | [4] |
Table 2: Effects of 5-Azacytidine on DNA Methylation
| Leukemia Type | Dose | Effect on Methylation | Reference |
| Acute Leukemia | 1.0 mg/kg/h (continuous infusion) | >70% inhibition of DNA methylation | [6] |
| AML (low dose) | 5-20 mg/m²/d | Linear decrease in methylation, correlated with response | [7] |
| CML (high dose) | 100-180 mg/m²/d | No correlation between hypomethylation and response | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of 5-Azacytidine in leukemia research.
Experimental Workflow:
Caption: General workflow for in vitro testing of 5-Azacytidine.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of 5-Azacytidine on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MOLT-4, Jurkat)
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
5-Azacytidine stock solution (e.g., 100 mg/ml in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µl of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of 5-Azacytidine (e.g., 1, 5, 10, 20, 30, 40 µM).[1] Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for desired time points (e.g., 12, 24, 48 hours) at 37°C in a 5% CO₂ humidified incubator.[1]
-
MTT Addition: Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by 5-Azacytidine using flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete medium
-
5-Azacytidine
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of 5-Azacytidine for the specified time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 1500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/ml.
-
Staining: Transfer 100 µl of the cell suspension to a new tube. Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol is for measuring changes in the expression of target genes following 5-Azacytidine treatment.
Materials:
-
Leukemia cell lines
-
Complete medium
-
5-Azacytidine
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for p53, MYC, BCL2, SIRT1)[1]
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with 5-Azacytidine as described previously. At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Real-time PCR: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Considerations and Future Directions
While 5-Azacytidine is a valuable tool in leukemia treatment and research, some studies have highlighted potential complexities. For instance, its effects on the immune system can be multifaceted, with reports of both enhanced anti-tumor immunity and the induction of an inhibitory T-cell phenotype.[8][9][10] Furthermore, recent preclinical studies have raised concerns about the potential for some azanucleosides to induce C>G transversions and contribute to leukemogenesis in certain contexts.[11][12] These findings underscore the importance of continued research to fully understand the long-term effects and to optimize the therapeutic window of these epigenetic drugs. Future research will likely focus on combination therapies to enhance efficacy and overcome resistance mechanisms.[2][4][13]
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-azacytidine enhances the anti-leukemic activity of lintuzumab (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Epigenetic therapy of acute myeloid leukemia using 5-aza-2'-deoxycytidine (decitabine) in combination with inhibitors of histone methylation and deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aza-2'-deoxycytidine induced growth inhibition of leukemia cells through modulating endogenous cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-aza-2'-deoxycytidine therapy in patients with acute leukemia inhibits DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA methylation changes after 5-aza-2'-deoxycytidine therapy in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Azacytidine Promotes an Inhibitory T-Cell Phenotype and Impairs Immune Mediated Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Azacytidine and decitabine induce C > G transversions in both murine and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Treating Neuronal Cells with 5-Aza-xylo-cytidine
Introduction
5-Aza-xylo-cytidine is a cytidine nucleoside analog. Similar to other 5-Aza analogs, its primary mechanism of action is expected to be the inhibition of DNA methyltransferases (DNMTs). By incorporating into DNA during replication, it covalently traps DNMTs, leading to their degradation and subsequent passive demethylation of the genome. This can lead to the re-expression of silenced genes, including tumor suppressor genes, and can induce cell cycle arrest, differentiation, or apoptosis in various cell types.[1][2] In neuronal cells, manipulation of DNA methylation has been shown to impact development, function, and disease states.[3][4] These protocols provide a framework for investigating the effects of this compound on neuronal cells.
Data Presentation
The following table summarizes quantitative data from studies using 5-Azacytidine and 5-Aza-2'-deoxycytidine on various neuronal and cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Compound | Concentration | Treatment Duration | Observed Effects | Reference |
| Mouse Hippocampal HT22 Cells | 5-Aza-2'-deoxycytidine | 5 µM, 20 µM | 24 hours | Significant inhibition of proliferation, S phase arrest, increased late apoptosis, decreased DNMT1 and DNMT3A expression.[3] | [3] |
| Dopaminergic Neuronal Cells | 5-Aza-2'-deoxycytidine | Not specified | Not specified | Decreased cell viability, increased apoptosis, transcriptional upregulation of tyrosine hydroxylase and α-synuclein.[4] | [4] |
| PC12 Cells | 5-Azacytidine | >0.1 µg/mL | 24-48 hours | Increased LDH release (cell death), DNA laddering (apoptosis).[5] | [5] |
| Cultured Mouse Cortical Neurons | 5-Azacytidine | 1 µM, 3 µM, 5 µM | 24-36 hours | Demethylation of the NMDA receptor NR2B gene.[6] | [6] |
| Human Pancreatic Cancer (PANC-1) | 5-Aza-2'-deoxycytidine | 5 µM, 10 µM | 96 hours | Inhibition of proliferation, >40-70% apoptosis, partial demethylation and re-expression of RASSF1A, upregulation of Bax.[7] | [7] |
| Human Leukemic (MOLT-4) | 5-Azacytidine | IC50: 16.51 µM | 24 hours | Apoptotic cell death, increased expression of miR-34a/b and p53.[8] | [8] |
| Human Leukemic (Jurkat) | 5-Azacytidine | IC50: 12.81 µM | 24 hours | Apoptotic cell death, increased expression of miR-34a/b and p53.[8] | [8] |
Experimental Protocols
Reagent Preparation and Storage
Note: 5-Azacytidine and its analogs are unstable in aqueous solutions.[9] It is crucial to prepare fresh solutions for each experiment.
-
Stock Solution Preparation:
-
Dissolve this compound powder in sterile, ice-cold Dimethyl Sulfoxide (DMSO) or 50% acetic acid to a stock concentration of 10 mM.[9]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -80°C for long-term storage.[9]
-
For short-term storage (up to a week), -20°C is acceptable.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific neuronal cell line being used.
-
Cell Seeding:
-
Plate neuronal cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
-
-
Treatment:
-
Remove the existing culture medium.
-
Add the freshly prepared medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO) must be included in parallel.
-
For long-term treatments (>24 hours), it is recommended to replace the medium with freshly prepared this compound-containing medium every 24 hours due to the instability of the compound.[9]
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for various analyses as described below.
-
Key Experimental Methodologies
-
Plate cells in a 96-well plate and treat with a range of this compound concentrations.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plate cells in a 6-well plate and treat with the desired concentrations of this compound.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Treat cells with this compound as described above.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for the genes of interest.
-
Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the fold change in gene expression relative to the vehicle-treated control.
Mandatory Visualization
Caption: Experimental workflow for treating neuronal cells with this compound.
Caption: Hypothesized signaling pathway of this compound in neuronal cells.
References
- 1. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of 5-azacytidine and 5-azadeoxycytidine on chromosome structure and function: implications for methylation-associated cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A DNA methyltransferase inhibitor, 5-aza-2'-deoxycytidine, exacerbates neurotoxicity and upregulates Parkinson's disease-related genes in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Azacytidine induces toxicity in PC12 cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 5-azacytidine on the methylation aspects of NMDA receptor NR2B gene in the cultured cortical neurons of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Effective Concentration of 5-Aza-CdR to Induce Cell Death and Apoptosis in Human Pancreatic Cancer Cell Line through Reactivating RASSF1A and Up-Regulation of Bax Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 5-Aza-xylo-cytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of 5-Aza-xylo-cytidine, a nucleoside analog with potential applications in cancer therapy and epigenetic research. The protocols detailed below are designed to be accessible to researchers, scientists, and drug development professionals.
Introduction to this compound and Flow Cytometry Analysis
This compound is a cytidine analog that acts as a DNA methyltransferase (DNMT) inhibitor.[1][2] By incorporating into DNA, it covalently traps DNMT enzymes, leading to a reduction in DNA methylation.[3] This can result in the re-expression of silenced tumor suppressor genes, induction of cell cycle arrest, and apoptosis.[4][5][6] Flow cytometry is a powerful technique to quantify these cellular responses at a single-cell level, providing valuable insights into the drug's mechanism of action and efficacy.
Application Notes: Expected Cellular Effects of this compound
Treatment of cells with this compound is anticipated to induce several key cellular changes that can be effectively monitored by flow cytometry:
-
Induction of Apoptosis: A hallmark of many anti-cancer agents, including DNMT inhibitors, is the induction of programmed cell death or apoptosis.[4][7][8] Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Cycle Arrest: this compound and similar analogs can cause cells to arrest at specific phases of the cell cycle, often at the G1 or S phase.[10][11] This can be quantified by staining DNA with Propidium Iodide (PI) and analyzing the distribution of cells in G0/G1, S, and G2/M phases.[12][13][14]
-
Changes in Protein Expression: While not a direct flow cytometry application for DNA content or apoptosis, it's important to note that the re-expression of genes silenced by methylation can be detected using intracellular flow cytometry by staining for specific protein markers.
Quantitative Data Summary
The following tables represent hypothetical data obtained from flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis using Annexin V/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 µM this compound | 75.8 ± 3.5 | 15.3 ± 2.2 | 8.9 ± 1.8 |
| 5 µM this compound | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.9 |
| 10 µM this compound | 20.5 ± 2.9 | 55.1 ± 4.5 | 24.4 ± 3.7 |
Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 | 1.2 ± 0.3 |
| 1 µM this compound | 68.2 ± 3.1 | 18.5 ± 2.5 | 13.3 ± 1.5 | 5.8 ± 1.1 |
| 5 µM this compound | 75.1 ± 4.0 | 10.2 ± 1.8 | 14.7 ± 2.0 | 15.4 ± 2.3 |
| 10 µM this compound | 65.4 ± 3.7 | 8.9 ± 1.5 | 25.7 ± 2.8 | 28.6 ± 3.5 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining) [9][15]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells once with cold 1X Phosphate Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Flow Cytometry Analysis of Cell Cycle (Propidium Iodide Staining) [12][13][14]
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for flow cytometry.
References
- 1. Inhibition of DNA methylation in L1210 leukemic cells by 5-aza-2'-deoxycytidine as a possible mechanism of chemotherapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 5-Aza-2'-Deoxycytidine in Comparison to Valproic Acid and Trichostatin A on Histone Deacetylase 1, DNA Methyltransferase 1, and CIP/KIP Family (p21, p27, and p57) Genes Expression, Cell Growth Inhibition, and Apoptosis Induction in Colon Cancer SW480 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Assessing Cytotoxicity of 5-Aza-xylo-cytidine using MTT Assay
Disclaimer: Extensive literature searches did not yield specific experimental data on the cytotoxicity of 5-Aza-xylo-cytidine as assessed by the MTT assay. Due to this lack of available information, the following application notes and protocols are based on the closely related and well-documented nucleoside analog, 5-azacytidine (5-Aza) . This information is provided to serve as a comprehensive methodological guide for researchers, scientists, and drug development professionals interested in evaluating the cytotoxicity of similar nucleoside analogs.
Application Notes
Introduction to 5-Azacytidine and Cytotoxicity Assessment
5-azacytidine (5-Aza) is a chemical analog of the nucleoside cytidine that has been investigated for its potent antineoplastic properties.[1] Its cytotoxic effects are of significant interest in cancer research and drug development. The primary mechanism of action for 5-Aza involves the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2] Additionally, its incorporation into DNA can lead to the formation of covalent adducts with DNMT1, trapping the enzyme and triggering DNA damage responses, ultimately leading to cell cycle arrest and apoptosis.[3][4][5]
The MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan at a specific wavelength, one can quantify the effect of a cytotoxic agent like 5-Aza on a cell population.
Mechanism of 5-Azacytidine-Induced Cytotoxicity
5-azacytidine exerts its cytotoxic effects through a multi-faceted mechanism:
-
DNA Hypomethylation: As a cytidine analog, 5-Aza gets incorporated into DNA during replication. It then covalently traps DNA methyltransferase 1 (DNMT1), leading to the enzyme's degradation via the proteasomal pathway.[6] This results in a widespread reduction of DNA methylation.[1][2]
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Gene Re-expression: The resulting hypomethylation can lead to the re-activation of tumor suppressor genes that were epigenetically silenced in cancer cells.
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Induction of Apoptosis: 5-Aza treatment has been shown to induce apoptosis in various cancer cell lines.[1][7] This can be mediated through both extrinsic and intrinsic apoptotic pathways.[8]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, in part by activating the p53/p21Waf1/Cip1 pathway in response to DNA damage.[9]
-
RNA Interference: 5-Aza can also be incorporated into RNA, which may contribute to its cytotoxic effects by depleting 5-methylcytosine on chromatin-associated RNA, leading to transcriptional repression of genes involved in cell cycle regulation and DNA repair.[10]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-azacytidine in various cancer cell lines as determined by the MTT assay in several studies.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 24 hours | 16.51 | [1] |
| MOLT4 | Acute Lymphoblastic Leukemia | 48 hours | 13.45 | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 24 hours | 12.81 | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 48 hours | 9.78 | [1] |
| HCT-116 | Colon Cancer | 24 hours | 2.18 ± 0.33 | [11] |
| HCT-116 | Colon Cancer | 48 hours | 1.98 ± 0.29 | [11] |
| OSCC (Primary) | Oral Squamous Cell Carcinoma | 24 hours | 0.8 | [12] |
| OSCC (CSCs) | Oral Squamous Cell Carcinoma | 24 hours | 1.5 | [12] |
Experimental Protocols
Protocol for Assessing Cytotoxicity of 5-Azacytidine using MTT Assay
Materials:
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Human cancer cell line of interest (e.g., MOLT4, Jurkat, HCT-116)
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Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
5-azacytidine (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is greater than 95%.
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-azacytidine in complete culture medium from the stock solution. A typical concentration range to test for initial experiments could be 0.5 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Following the drug incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.
-
Visualizations
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of 5-aza,2'-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
5-Aza-xylo-cytidine stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Aza-xylo-cytidine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Detailed stability data for this compound is limited in publicly available literature. The information provided herein is largely based on data from its close structural analogs, 5-azacytidine and 5-aza-2'-deoxycytidine. Due to the shared reactive 5-azacytosine ring, similar stability issues and degradation pathways are anticipated. However, experimental verification for this compound is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: For maximum stability, it is recommended to prepare stock solutions in an organic solvent like DMSO rather than aqueous buffers.[1][2][3][4] Lyophilized this compound should be stored at -20°C, desiccated.[1] Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] For aqueous solutions, it is crucial to prepare them fresh before each experiment and keep them on ice.[2][3] Do not store aqueous solutions for more than a day.[3]
Q2: What are the main causes of this compound degradation in aqueous solutions?
A2: The primary cause of degradation for 5-aza nucleoside analogs in aqueous solutions is the hydrolytic opening of the 1,3,5-triazine ring.[5][6] This process is influenced by pH and temperature. The degradation is a complex process that can involve an initial reversible formation of an intermediate, followed by slower, irreversible changes leading to various degradation products.
Q3: What are the expected degradation products of this compound?
A3: Based on studies of its analogs, the degradation of this compound in aqueous solutions is expected to yield a variety of products.[5] The initial hydrolytic cleavage of the triazine ring can lead to the formation of an unstable N-formyl intermediate, which can then further decompose.[7][8] In alkaline solutions, 5-aza-2'-deoxycytidine decomposes to N-(formylamidino)-N'-beta-D-2-deoxyribofuranosylurea and subsequently to 1-beta-D-2'-deoxyribofuranosyl-3-guanylurea.[7] Similar products can be expected for this compound.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: For 5-azacytidine, maximum stability in aqueous solution is observed at a pH of approximately 7.0.[8] Both acidic and alkaline conditions can accelerate the rate of hydrolysis. It is therefore recommended to use neutral pH buffers for your experiments.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7][8] This method allows for the separation and quantification of the parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can also be employed to identify the degradation products.[5][6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the aqueous experimental medium. | Prepare fresh solutions of this compound for each experiment. If possible, minimize the time the compound spends in aqueous solution before being added to the cells. Consider preparing a concentrated stock in DMSO and diluting it into the medium immediately before use. |
| Poor reproducibility between experiments. | Inconsistent levels of active this compound due to variable solution preparation and handling. | Standardize your solution preparation protocol. Always use fresh, high-quality solvents and buffers. Ensure consistent timing between solution preparation and experimental use. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC). | Presence of degradation products. | Compare your chromatogram to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent peak over time is indicative of degradation. |
| Precipitation of the compound in my aqueous solution. | Low aqueous solubility. | While 5-azacytidine has some water solubility, it's best to first dissolve this compound in an organic solvent like DMSO before making further dilutions in aqueous buffers.[2] |
Quantitative Data Summary
Table 1: Stability of 5-Azacytidine in Aqueous Solution
| Condition | Half-life (t1/2) | Reference |
| Lactated Ringer's solution, room temperature | ~2-3 hours (for 10% loss) | |
| pH 7.0, aqueous buffer | Most stable pH | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol based on methods used for 5-aza-2'-deoxycytidine and may require optimization for this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase (example):
-
A gradient of acetonitrile in water or a suitable buffer (e.g., phosphate buffer, pH 7.0). The exact gradient will need to be optimized.
-
-
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Prepare your experimental aqueous solution of this compound.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the experimental solution onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., around 240 nm).
-
Quantify the peak area of the parent this compound peak at each time point and compare it to the initial time point (t=0) to determine the extent of degradation. The appearance of new peaks will indicate the formation of degradation products.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5-Azacytidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-Azacytidine (5-Aza) and 5-Aza-2'-deoxycytidine (DAC or Decitabine).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-Aza-2'-deoxycytidine (DAC)?
5-Aza-2'-deoxycytidine is a nucleoside analog of deoxycytidine. After incorporation into DNA, it acts as a potent inhibitor of DNA methyltransferases (DNMTs).[1][2][3] Specifically, it forms a covalent bond with DNMTs, trapping the enzyme on the DNA and leading to its degradation.[1] This results in passive demethylation of the genome after subsequent rounds of DNA replication, leading to the re-expression of silenced tumor suppressor genes.[3][4] Additionally, the formation of these DNA adducts can induce DNA damage, leading to cell cycle arrest and apoptosis.[1][5]
Q2: My cells are not responding to DAC treatment. What are the common mechanisms of resistance?
Resistance to DAC is a significant challenge and can arise from several factors, primarily related to its metabolism and transport.[6][7] Key mechanisms include:
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Insufficient Incorporation into DNA: This is a primary cause of resistance.[6][7]
-
Low Deoxycytidine Kinase (dCK) Activity: dCK is the rate-limiting enzyme that phosphorylates DAC for its activation and subsequent incorporation into DNA.[6] Low expression or mutations in the DCK gene can lead to profound resistance.[6]
-
Reduced Nucleoside Transporter Expression: Human equilibrative nucleoside transporters (hENT1 and hENT2) are crucial for the uptake of DAC into the cell.[6] Decreased expression of these transporters limits the intracellular concentration of the drug.
-
Increased Cytosine Deaminase Activity: This enzyme can inactivate DAC.[6]
-
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can actively pump DAC out of the cell, reducing its efficacy.[8]
Q3: How can I determine if my cells are resistant due to altered dCK activity?
You can assess dCK activity through several methods:
-
Gene Expression Analysis: Use quantitative reverse transcriptase PCR (qRT-PCR) to measure the mRNA expression levels of the DCK gene in your resistant cells compared to sensitive parental cells.
-
Western Blotting: Analyze the protein levels of dCK to confirm if the changes in mRNA expression translate to the protein level.
-
Enzymatic Assays: Measure the phosphorylation of a dCK substrate, such as [3H]-deoxycytidine or DAC itself, in cell lysates.
-
Gene Sequencing: Sequence the DCK gene to identify any potential mutations that could lead to a non-functional or less active enzyme.[6]
Q4: Are there alternative treatments if my cells are resistant to DAC but sensitive to 5-Azacytidine (AZA), or vice-versa?
Yes, sensitivity to DAC and AZA can differ. While both are DNA methyltransferase inhibitors, their activation pathways are distinct. DAC is phosphorylated by dCK, whereas AZA is primarily phosphorylated by uridine-cytidine kinase (UCK).[6] Therefore, cells with resistance to DAC due to dCK deficiency may retain sensitivity to AZA.[6] It is advisable to test both compounds to determine the most effective agent for your specific cell model.
Troubleshooting Guides
Problem 1: High IC50 value and lack of DNA hypomethylation upon DAC treatment.
| Possible Cause | Troubleshooting Steps |
| Reduced drug uptake or activation | 1. Assess Transporter and Kinase Levels: Measure the expression of hENT1, hENT2, and dCK at both the mRNA and protein levels.[6] Compare these levels to sensitive control cell lines. 2. Sequence dCK Gene: Check for mutations in the DCK gene that could impair its function.[6] 3. Consider Combination Therapy: Co-treatment with drugs that do not rely on the same uptake and activation pathways may be effective. |
| Increased drug inactivation or efflux | 1. Measure Cytosine Deaminase Activity: Compare the activity of this enzyme in your resistant cells to sensitive controls. 2. Assess ABC Transporter Expression: Use qRT-PCR or Western blotting to check for the upregulation of efflux pumps like ABCB1 and ABCG2.[8] 3. Use Efflux Pump Inhibitors: Test if co-treatment with known inhibitors of ABC transporters can restore sensitivity to DAC. |
| Suboptimal experimental conditions | 1. Verify Drug Stability: 5-Aza-2'-deoxycytidine is unstable in aqueous solutions. Prepare fresh solutions for each experiment and protect from light. 2. Optimize Treatment Duration and Concentration: Ensure that the treatment duration is sufficient for the drug to be incorporated into DNA during the S-phase of the cell cycle. Perform a dose-response curve to determine the optimal concentration. |
Problem 2: Initial response to DAC followed by the development of resistance.
| Possible Cause | Troubleshooting Steps |
| Selection of pre-existing resistant clones | 1. Perform Clonal Analysis: Isolate and characterize individual clones from the treated population to determine if they exhibit a resistant phenotype from the outset. 2. Consider Intermittent Dosing: A treatment holiday may help to reduce the selective pressure and potentially re-sensitize the cell population. |
| Acquired mutations in key genes | 1. Sequence dCK and other relevant genes: Compare the sequences of genes involved in DAC metabolism and action in the resistant population to the parental cell line. A switch from heterozygous to homozygous mutation of DCK has been observed to induce resistance.[6] |
| Epigenetic reprogramming leading to a resistant state | 1. Profile DNA Methylation and Gene Expression: Compare the global DNA methylation and gene expression profiles of the resistant cells to the sensitive parental cells to identify pathways that may be contributing to resistance. |
Strategies to Overcome Resistance
Combination Therapies
Combining DAC with other agents can enhance its efficacy and overcome resistance.
| Combination Agent | Mechanism of Action & Rationale | Reference |
| Paracetamol (Acetaminophen) | Induces oxidative stress, which can synergize with the effects of DAC. This combination may allow for a reduction in the required dose of DAC. | [1] |
| Genistein | This isoflavone has shown antileukemic activity and can enhance the effects of DAC, even in DAC-resistant cells. | [9] |
| Teriflunomide | In cells that have switched to de novo pyrimidine synthesis to bypass the effects of AZA, teriflunomide can block this pathway, leading to a synergistic effect. | [10][11] |
| Venetoclax | This BCL-2 inhibitor, when combined with 5-Aza, can induce the pro-apoptotic protein NOXA, sensitizing multiple myeloma cells to venetoclax. | [12] |
| Conventional Chemotherapeutics (e.g., Gemcitabine, Cisplatin, Etoposide) | Low doses of 5-Aza can induce DNA hypomethylation, potentially increasing the susceptibility of cancer cells to the cytotoxic effects of these drugs. | [13] |
Epigenetic Reprogramming
Prolonged exposure to non-cytotoxic doses of 5-Aza can reprogram cancer cells to a less aggressive and more drug-responsive phenotype. This approach has been shown to sensitize pancreatic cancer cells to gemcitabine.[14]
Experimental Protocols
Assessment of Global DNA Methylation
Method: Quantification of 5-methylcytosine (5-mC) using an ELISA-based kit.
Protocol:
-
Isolate genomic DNA from treated and control cells using a standard DNA extraction kit.
-
Quantify the DNA concentration and ensure high purity (A260/A280 ratio of ~1.8).
-
Use a commercial global DNA methylation quantification kit according to the manufacturer's instructions.
-
Briefly, bind a specific amount of DNA to the assay wells.
-
Add capture and detection antibodies specific for 5-mC.
-
Add a colorimetric developing solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of 5-mC in each sample based on a standard curve.
A significant reduction in global DNA methylation should be observed in sensitive cells treated with effective concentrations of DAC.[10]
Cell Viability Assay (MTT Assay)
Method: Colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of DAC for the desired duration (e.g., 72 or 96 hours).[1]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a proprietary solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Visualizations
Caption: Mechanism of action of 5-Aza-2'-deoxycytidine (DAC).
Caption: Key mechanisms of cellular resistance to DAC.
Caption: A logical workflow for troubleshooting DAC resistance.
References
- 1. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic effect of 5-Aza-2'-deoxycytidine and genistein in combination against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroid-free combination of 5-azacytidine and venetoclax for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-azacytidine enhances efficacy of multiple chemotherapy drugs in AML and lung cancer with modulation of CpG methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epigenetic reprogramming using 5-azacytidine promotes an anti-cancer response in pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 5-Aza-xylo-cytidine
A Note on Nomenclature: The information provided pertains to the widely studied DNA methyltransferase inhibitors, 5-azacytidine (5-Aza-C) and its deoxy analog, 5-aza-2'-deoxycytidine (5-Aza-dC, Decitabine) . While the query specified "5-Aza-xylo-cytidine," the vast body of research focuses on these two analogs. The principles and troubleshooting strategies outlined here are likely applicable to other cytidine analogs targeting DNA methylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-azacytidine and 5-aza-2'-deoxycytidine?
Both 5-azacytidine (5-Aza-C) and 5-aza-2'-deoxycytidine (5-Aza-dC) are analogs of the nucleoside cytidine.[1] Their primary mode of action is the inhibition of DNA methyltransferases (DNMTs).[2] After incorporation into DNA, these analogs form a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[3] This depletion of active DNMTs results in a passive demethylation of the genome during subsequent rounds of DNA replication, which can lead to the re-expression of silenced tumor suppressor genes.[2][4]
Q2: What are the main differences between 5-Aza-C and 5-Aza-dC?
While both are potent hypomethylating agents, they have distinct metabolic pathways and off-target effects:
-
Incorporation: 5-Aza-dC is incorporated exclusively into DNA.[5] In contrast, a significant portion (80-90%) of 5-Aza-C is incorporated into RNA, which can lead to defects in ribosome assembly and protein synthesis inhibition. The remaining 10-20% is converted to its deoxyribose form and incorporated into DNA.[6]
-
Specificity: Due to its exclusive incorporation into DNA, 5-Aza-dC is considered a more direct inhibitor of DNA methylation compared to 5-Aza-C.[7]
-
Off-Target Effects: The incorporation of 5-Aza-C into RNA is a major off-target effect that contributes to its cytotoxicity.[8] Both agents can induce DNA damage responses.[9]
Q3: What are the known off-target effects of 5-azacytidine analogs?
Beyond the intended DNA hypomethylation, researchers should be aware of the following off-target effects:
-
Cytotoxicity: Both compounds are cytotoxic, particularly at higher concentrations.[1][3] This toxicity is mediated not just by DNA demethylation but also by the covalent trapping of DNMTs on the DNA, which can be perceived as DNA damage.[3][9]
-
DNA Damage Response: Treatment with 5-Aza-dC can induce a DNA damage response, leading to the formation of DNA double-strand breaks and cell cycle arrest in the G2 phase.[9]
-
Genomic Instability: Some studies suggest that DNMT inhibitors can induce mutations, specifically C>G transversions.[10][11]
-
Effects on Pyrimidine Metabolism: The cellular metabolism of these drugs can perturb the pyrimidine metabolism network, affecting nucleotide pools.[12]
-
RNA Dysfunction (5-Aza-C specific): The incorporation of 5-Aza-C into RNA can disrupt RNA metabolism and function.[8]
Troubleshooting Guide
Issue 1: Excessive Cell Death or Cytotoxicity in Culture
Q: My cells are dying at a high rate even at low concentrations of the drug. What can I do to reduce this off-target cytotoxicity?
A: High cytotoxicity is a common issue and can obscure the specific effects of DNA demethylation. Here are some strategies to mitigate this:
-
Optimize Concentration and Duration:
-
Perform a dose-response curve to determine the IC50 for your specific cell line (see summary table below). Aim to use concentrations at or below the IC50 for demethylation studies.
-
Consider shorter exposure times. A transient exposure may be sufficient to induce demethylation without causing excessive cell death.[13] The drug's effect can be retained for several cell passages after removal.[4][13]
-
-
Daily Media Changes: 5-azacytidine analogs are unstable in aqueous solutions.[14] Changing the media and adding a fresh drug daily can provide a more consistent concentration and may allow for the use of a lower overall dose.
-
Cell Seeding Density: Ensure that cells are seeded at an optimal density. Low-density cultures can be more susceptible to drug-induced toxicity.
-
Pulsed Treatment: Instead of continuous exposure, consider a pulsed treatment (e.g., 24 hours of treatment followed by a drug-free period) to allow cells to recover.
Issue 2: No Observable Demethylation or Gene Reactivation
Q: I am not observing the expected demethylation of my target gene or its re-expression after treatment. What could be the problem?
A: A lack of effect can be due to several factors, from drug stability to cellular mechanisms of resistance.
-
Drug Preparation and Storage:
-
Cell Proliferation: DNA hypomethylation is a passive process that occurs during DNA replication. The drug must be present during the S-phase of the cell cycle. Ensure your cells are actively dividing during treatment.
-
Duration of Treatment: Demethylation requires at least one to two cell cycles to occur.[14] Ensure your treatment duration is sufficient for your cell line's doubling time.
-
Cell Line-Specific Sensitivity: The efficacy of these drugs is highly cell-line dependent.[14] You may need to empirically determine the optimal concentration and duration for your specific model.
-
Histone Modifications: DNA methylation is often linked with repressive histone marks. In some cases, DNA demethylation alone may not be sufficient for gene reactivation if the repressive chromatin structure is maintained.[15] Consider co-treatment with an HDAC inhibitor.[15]
Issue 3: Inconsistent or Unexplained Experimental Results
Q: I am seeing variable results between experiments, or I'm observing changes in gene expression that don't seem related to DNA methylation. How can I address this?
A: The pleiotropic effects of 5-azacytidine analogs can lead to variability.
-
Control for Off-Target Effects:
-
Remember that 5-Aza-C affects RNA metabolism.[8] If using 5-Aza-C, consider if the observed phenotype could be due to RNA-related effects. 5-Aza-dC may be a more specific choice for studying DNA demethylation.
-
The induction of a DNA damage response can have widespread effects on gene expression.[9] Monitor for markers of DNA damage (e.g., γH2AX foci) to understand the extent of this off-target effect in your system.
-
-
Thorough Validation: Do not assume that all observed changes in gene expression are due to promoter demethylation. Validate changes in DNA methylation at specific loci using methods like bisulfite sequencing.
-
Consider Drug Metabolism: Cellular resistance can develop through adaptive responses in the pyrimidine metabolism network.[12]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of 5-azacytidine analogs can vary significantly between cell lines and experimental conditions. The following table summarizes IC50 values reported in the literature.
| Cell Line | Compound | Duration of Treatment | IC50 | Reference |
| MOLT4 (ALL) | 5-Aza-C | 24 hours | 16.51 µM | [1] |
| MOLT4 (ALL) | 5-Aza-C | 48 hours | 13.45 µM | [1] |
| Jurkat (ALL) | 5-Aza-C | 24 hours | 12.81 µM | [1] |
| Jurkat (ALL) | 5-Aza-C | 48 hours | 9.78 µM | [1] |
| HCT-116 (Colon Cancer) | 5-Aza-C | 24 hours | 2.18 ± 0.33 µM | [16] |
| HCT-116 (Colon Cancer) | 5-Aza-C | 48 hours | 1.98 ± 0.29 µM | [16] |
| HCT-116 (Colon Cancer) | 5-Aza-dC | 24 hours | 4.08 ± 0.61 µM | [16] |
| HCT-116 (Colon Cancer) | 5-Aza-dC | 48 hours | 3.18 ± 0.50 µM | [16] |
| A549 (NSCLC) | 5-Aza-C | 48 hours | 2218 nM (2.218 µM) | [2] |
| SK-MES-1 (NSCLC) | 5-Aza-C | 48 hours | 1629 nM (1.629 µM) | [2] |
| H1792 (NSCLC) | 5-Aza-C | 48 hours | 1471 nM (1.471 µM) | [2] |
| H522 (NSCLC) | 5-Aza-C | 48 hours | 1948 nM (1.948 µM) | [2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the cytotoxicity of 5-azacytidine.[1][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the 5-azacytidine analog in culture medium. Replace the existing medium with the drug-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 15-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on methods used to assess apoptosis following 5-azacytidine treatment.[1][17]
-
Cell Treatment: Culture and treat cells with the desired concentration of the 5-azacytidine analog for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
Visualizations
Caption: Mechanism of 5-Aza-2'-deoxycytidine action and off-target effects.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the antileukemic activity of 5-AZA-2'-deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-azacytidine against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Azacytidine and decitabine induce C > G transversions in both murine and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strong effects of 5-azacytidine on the in vitro lifespan of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Long-term stability of demethylation after transient exposure to 5-aza-2′-deoxycytidine correlates with sustained RNA polymerase II occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of 5-Azacytidine Analogs in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 5-Azacytidine and its analogs, such as 5-Aza-xylo-cytidine and 5-Aza-2'-deoxycytidine (Decitabine), in the context of solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-Azacytidine and its analogs in cancer therapy?
A1: 5-Azacytidine and its analogs are hypomethylating agents (HMAs).[1] Their primary mechanism involves inhibiting DNA methyltransferases (DNMTs).[2][3] After cellular uptake, these nucleoside analogs are incorporated into DNA, where they trap DNMTs, leading to their degradation.[3] This results in a widespread reduction of DNA methylation, which can lead to the re-expression of silenced tumor suppressor genes, inducing differentiation, senescence, and apoptosis in cancer cells.[4][5]
Q2: Why is the efficacy of 5-Azacytidine as a single agent often limited in solid tumors?
A2: Clinical trials of 5-Azacytidine monotherapy in solid tumors have generally shown disappointing results with minimal and transient responses.[6][7][8] Several factors may contribute to this limited efficacy, including the development of rapid clinical resistance and insufficient drug incorporation into the DNA of slow-proliferating solid tumor cells.[7]
Q3: What are the known mechanisms of resistance to 5-Azacytidine and its analogs?
A3: Resistance to hypomethylating agents is a significant challenge.[1] Key mechanisms include:
-
Reduced drug transport: Decreased expression of nucleoside transporters, such as hENT1 and hENT2, can limit the uptake of the drug into cancer cells.
-
Impaired drug activation: 5-Azacytidine requires phosphorylation by uridine-cytidine kinase (UCK) and 5-Aza-2'-deoxycytidine by deoxycytidine kinase (dCK) to become active. Mutations or reduced expression of these kinases can lead to resistance.
-
Increased drug inactivation: Higher activity of enzymes like cytidine deaminase can lead to faster degradation of the drug.
-
Alterations in downstream pathways: Changes in cell cycle regulation and apoptosis signaling can help cancer cells evade the cytotoxic effects of the drug.
Q4: What types of combination therapies have shown promise with 5-Azacytidine in solid tumors?
A4: Combining 5-Azacytidine with other anticancer agents is a promising strategy. Preclinical and clinical studies have explored combinations with:
-
Conventional Chemotherapy: Synergistic effects have been observed with drugs like cisplatin, gemcitabine, and erlotinib.[4]
-
HDAC Inhibitors: The combination with histone deacetylase inhibitors like valproic acid has been tested to target both DNA methylation and histone acetylation.[5]
-
Immunotherapy: 5-Azacytidine may enhance the efficacy of immune checkpoint inhibitors like nivolumab by upregulating immune-related genes.[9][10][11]
Q5: Are there newer analogs of 5-Azacytidine with potentially improved efficacy?
A5: Yes, novel analogs are in development. For instance, 5-aza-4'-thio-2'-deoxycytidine (Aza-TdC) is a newer DNMT1 inhibitor that has shown a higher rate of incorporation into DNA and lower cytotoxicity in preclinical models.[12] Clinical trials are ongoing to evaluate its safety and efficacy in patients with advanced solid tumors.[12]
Troubleshooting Guides
Problem 1: Low or inconsistent in vitro cytotoxicity
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Determine the IC50 for your specific cell line, as it can vary significantly. IC50 values for some non-small cell lung cancer cell lines range from 1471 nM to 2218 nM.[2] For oral squamous cell carcinoma, IC50 values can be around 0.8 µM for primary cells and 1.5 µM for cancer stem cells.[13] |
| Cell Line Resistance | Characterize your cell line's expression of key transporters (hENT1, hENT2) and activating enzymes (UCK2 for 5-azacytidine, dCK for decitabine). Low expression may indicate intrinsic resistance. |
| Drug Instability | 5-Azacytidine and its analogs are unstable in aqueous solutions. Prepare fresh solutions for each experiment and use within 30 minutes of reconstitution.[6] |
| Slow Proliferation Rate of Cells | The efficacy of these drugs is dependent on their incorporation into newly synthesized DNA during the S-phase of the cell cycle. Ensure that your cells are actively proliferating during treatment. |
Problem 2: Lack of in vivo tumor response in xenograft models
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing or Schedule | The dosing and schedule can significantly impact antitumor activity. For example, in head and neck cancer xenografts, a maximum tolerated dose of 2 mg/kg every four days for three doses was effective, while low daily doses were not.[14] |
| Poor Drug Penetration into the Tumor | Consider alternative administration routes. For lung cancer models, intratracheal administration of 5-Azacytidine showed higher efficacy and lower systemic toxicity compared to intravenous injection.[15] |
| Rapid Development of Resistance | Analyze tumor samples from treated animals for changes in the expression of resistance-related genes. |
| Tumor Microenvironment Factors | The tumor microenvironment can influence drug efficacy. Consider using orthotopic xenograft models, which may better recapitulate the natural tumor environment. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of 5-Azacytidine and Analogs in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Drug | IC50 Value | Incubation Time | Citation |
| A549 | Non-Small Cell Lung Cancer | 5-Azacytidine | 2218 nM | 48 hours | [2] |
| SK-MES-1 | Non-Small Cell Lung Cancer | 5-Azacytidine | 1629 nM | 48 hours | [2] |
| H1792 | Non-Small Cell Lung Cancer | 5-Azacytidine | 1471 nM | 48 hours | [2] |
| H522 | Non-Small Cell Lung Cancer | 5-Azacytidine | 1948 nM | 48 hours | [2] |
| H226 | Non-Small Cell Lung Cancer | 5-Azacytidine | 0.6 µg/mL | Not Specified | [15] |
| H358 | Non-Small Cell Lung Cancer | 5-Azacytidine | 3.4 µg/mL | Not Specified | [15] |
| H460 | Non-Small Cell Lung Cancer | 5-Azacytidine | 4.9 µg/mL | Not Specified | [15] |
| OSCC (primary) | Oral Squamous Cell Carcinoma | 5-Azacytidine | 0.8 µM | 24 hours | [13] |
| CSCs (from OSCC) | Oral Squamous Cell Carcinoma | 5-Azacytidine | 1.5 µM | 24 hours | [13] |
| K562 | Leukemia (for comparison) | Decitabine | 0.26 µM | 96 hours | [16] |
| K562/DAC (resistant) | Leukemia (for comparison) | Decitabine | 3.16 µM | 96 hours | [16] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | Decitabine | 10.113 µM | 96 hours | [17] |
Table 2: Clinical Trial Outcomes of 5-Azacytidine and Analogs in Solid Tumors
| Trial Phase | Treatment | Cancer Types | Number of Patients | Key Outcomes | Citation |
| Phase II | 5-Azacytidine | Various Solid Tumors | 177 | 17% response in breast cancer, 21% in malignant lymphomas; responses were transient. | [7] |
| Phase I | 5-Azacytidine + Sodium Phenylbutyrate | Refractory Solid Tumors | 27 | 1 patient with stable disease for 5 months, 26 with progressive disease. | [6][18] |
| Phase I | 5-Azacytidine + Erlotinib | Advanced Solid Tumors | 30 | 2 partial responses (lung, ovarian), 11 with stable disease. | [4] |
| Phase I/II | Low-Dose Decitabine + Chemoimmunotherapy | Refractory Advanced Solid Tumors | Not Specified | Clinical benefit rate of up to 60%. | [19] |
| Phase I | Aza-TdC | Advanced Solid Tumors | 14 (evaluable) | 11 with stable disease, 3 with progressive disease. | [12] |
| Phase I/II | Decitabine + Genistein | Advanced Solid Tumors (Phase II in NSCLC) | 10 (Phase I), 9 (Phase II) | Phase I: 5/10 with stable disease >6 months. Phase II: 8/9 progressed by week 6. | [20] |
| Phase I | 5-Azacytidine + Valproic Acid | Advanced Cancers | 55 | 25% of patients had stable disease for 4-12 months. | [5] |
| Phase I/II | 5-Azacytidine + Epacadostat + Pembrolizumab | Advanced Solid Tumors | 70 | Objective response rate of 5.7%. | [21] |
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
This protocol provides a general framework for determining the IC50 of 5-Azacytidine in a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to adhere for 24 hours.[2]
-
Drug Preparation: Prepare a stock solution of 5-Azacytidine in an appropriate solvent (e.g., sterile water or 0.9% sodium chloride).[6] Perform serial dilutions to create a range of concentrations (e.g., 10 nM to 5000 nM).[2]
-
Treatment: Add the different concentrations of 5-Azacytidine to the wells. Include a vehicle control group.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]
-
Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of 5-Azacytidine analogs in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 to 1x10^7 cells) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment and control groups.
-
Drug Administration: Administer the drug (e.g., Decitabine at 0.5 mg/kg) via the desired route (e.g., intraperitoneally) and schedule.[14][22] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to assess efficacy.
Visualizations
Caption: Mechanism of action of 5-Azacytidine analogs in cancer cells.
Caption: Key mechanisms of resistance to 5-Azacytidine therapy.
Caption: Workflow for evaluating combination therapies with 5-Azacytidine.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of 5-azacytidine and erlotinib in advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Dose Finding Study of 5-Azacytidine in Combination with Sodium Phenylbutyrate in Patients with Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II study of 5-azacytidine in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the clinical experience with 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Window Trial of 5-Azacytidine or Nivolumab or Combination Nivolumab Plus 5-Azacytidine in Resectable HPV-Associated Head and Neck Squamous Cell Cancer | Clinical Trials | Yale Medicine [yalemedicine.org]
- 10. A Window Trial of 5-Azacytidine or Nivolumab or Combination Nivolumab Plus 5-Azacytidine in Resectable HPV-Associated Head and Neck Squamous Cell Cancer | Clinical Trials at Yale [medicine.yale.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical antitumor activity of 5-aza-2'-deoxycytidine against human and neck cancer xenografts [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Low-Dose Decitabine-Based Chemoimmunotherapy for Patients with Refractory Advanced Solid Tumors: A Phase I/II Report - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. Phase I/II sequencing study of azacitidine, epacadostat, and pembrolizumab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: 5-Aza-xylo-cytidine and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, stability, and potential experimental impact of 5-Aza-xylo-cytidine and its degradation products. Given the limited specific data on this compound, this guide draws upon established knowledge of closely related and well-studied 5-azacytidine analogs, such as 5-Azacytidine (Azacitidine) and 5-Aza-2'-deoxycytidine (Decitabine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other 5-azacytidine analogs?
This compound is a nucleoside analog characterized by a xylose sugar moiety, which differs from the ribose in 5-Azacytidine and the deoxyribose in 5-Aza-2'-deoxycytidine. The key structural difference in xylose is the stereochemistry at the 3'-position of the sugar ring compared to ribose. Like its analogs, it is investigated for its potential as a DNA methyltransferase (DNMT) inhibitor.[1]
Q2: What are the primary degradation products of this compound?
While specific studies on this compound are limited, based on the well-documented degradation of other 5-azacytidine analogs, the primary degradation pathway is expected to be hydrolysis of the s-triazine ring.[2][3] This process likely leads to the formation of unstable intermediates that can further decompose. The expected degradation products result from the hydrolytic opening of the triazine ring, followed by deformylation.[3]
Q3: How stable is this compound in solution?
5-azacytidine compounds are known to be unstable in aqueous solutions, with the rate of degradation being highly dependent on pH and temperature.[4][5] They are most stable in neutral solutions and degradation is accelerated in both acidic and alkaline conditions.[2][4] For instance, the half-life of Decitabine in buffer at 37°C and neutral pH is approximately 10 hours.[2] It is crucial to assume a similar instability for this compound and to prepare solutions fresh before each experiment.
Q4: What is the biological impact of the degradation products?
The degradation products of 5-azacytidine analogs are generally considered to have different pharmacological and toxicological profiles than the parent compound.[3] The opening of the triazine ring, which is crucial for the mechanism of DNMT inhibition, would likely render the degradation products inactive as DNMT inhibitors. However, they may still exhibit off-target effects or cytotoxicity, potentially confounding experimental results.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is recommended to:
-
Prepare fresh solutions of this compound in a neutral buffer (e.g., PBS, pH 7.4) immediately before use.
-
Avoid prolonged storage of solutions, even when frozen.
-
Protect solutions from light and elevated temperatures.
-
For in vitro experiments, consider the stability in cell culture media at 37°C and account for the decreasing concentration of the active compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results (e.g., variable cell viability, inconsistent gene expression changes) | Degradation of this compound leading to variable concentrations of the active compound. | Prepare fresh solutions for each experiment. Standardize the time between solution preparation and application. Consider performing a time-course experiment to assess the stability in your specific experimental setup. |
| Higher than expected cytotoxicity | The degradation products may have their own cytotoxic effects. | Test the cytotoxicity of a "degraded" solution of this compound (e.g., by incubating the solution at 37°C for 24-48 hours before adding to cells) to assess the contribution of degradation products to overall toxicity. |
| Lack of expected biological effect (e.g., no change in DNA methylation) | Complete degradation of this compound before it can exert its effect. | Shorten the incubation time or use a higher initial concentration to compensate for degradation. Verify the concentration of the active compound at the beginning and end of the experiment using HPLC, if possible. |
| Precipitate formation in the stock solution | Poor solubility or degradation at high concentrations. | Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a concentration that ensures complete dissolution.[6] For aqueous working solutions, ensure the final concentration is within the solubility limit. |
Quantitative Data on Stability of 5-Azacytidine Analogs
Table 1: Half-life of Decitabine in Buffer
| Compound | pH | Temperature (°C) | Approximate Half-life |
| 5-Aza-2'-deoxycytidine (Decitabine) | 7.0 | 37 | ~10 hours[2] |
Table 2: Stability of 5-Azacytidine in Plasma
| Storage Condition | Duration | Stability |
| Room Temperature in Acetonitrile/Plasma | At least 3 hours | Stable[7] |
| -70°C in Acetonitrile/Plasma | At least 4 days | Stable[7] |
| -70°C as Acetonitrile Residue | At least 14 months | Stable[7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol provides a general method for assessing the stability of this compound in a given buffer.
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., a gradient of acetonitrile in water with 0.1% formic acid[4]
-
Thermostated autosampler
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the buffer of interest.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of the intact compound.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining compound at each time point relative to t=0.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare fresh serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[6]
Visualizations
Caption: General degradation pathway of this compound.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 5-Azacytidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
Technical Support Center: Optimizing Treatment with 5-Aza-xylo-cytidine and Related Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Aza-xylo-cytidine and its better-characterized analogs, 5-Azacytidine (5-Aza-CR) and 5-Aza-2'-deoxycytidine (5-Aza-CdR, Decitabine). Due to the limited availability of specific data for this compound, this guide offers detailed information on its well-studied counterparts to inform experimental design and troubleshooting.
Acknowledgment of Limited Data on this compound
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 5-azacytidine analogs in research.
Q1: What is the primary mechanism of action for 5-Azacytidine and 5-Aza-2'-deoxycytidine?
A1: Both 5-Azacytidine and 5-Aza-2'-deoxycytidine are potent inhibitors of DNA methyltransferases (DNMTs).[3][4] After incorporation into DNA, they form a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[5][6] This results in passive demethylation of the genome during subsequent rounds of DNA replication, which can lead to the re-expression of silenced tumor suppressor genes.[7] At higher concentrations, these compounds also exhibit cytotoxicity through mechanisms including the induction of DNA damage.[8]
Q2: What is the key difference between 5-Azacytidine and 5-Aza-2'-deoxycytidine?
A2: The primary difference lies in their incorporation into nucleic acids. 5-Aza-2'-deoxycytidine (Decitabine) is incorporated exclusively into DNA.[9] 5-Azacytidine, on the other hand, is incorporated into both RNA and, to a lesser extent, DNA.[9] This difference in incorporation can lead to varied biological effects and timelines of action.[9]
Q3: How should I prepare and store 5-Azacytidine analogs?
A3: 5-Azacytidine and its analogs are unstable in aqueous solutions. It is recommended to prepare fresh solutions for each experiment. For stock solutions, dissolve the compound in an appropriate solvent like DMSO or 50% acetic acid and store at -20°C or colder.[5] When preparing working solutions, use ice-cold water or buffer and keep the solutions on ice to minimize degradation.
Q4: What is a typical starting concentration and treatment duration for in vitro experiments?
A4: The optimal concentration and duration are highly cell-line dependent and should be determined empirically. For 5-Aza-2'-deoxycytidine, concentrations in the range of 0.1-10 µM are commonly used for in vitro studies, with treatment durations from 24 to 72 hours.[10] Some protocols suggest daily media changes with fresh compound due to its instability. The goal is often to expose cells to the drug for at least one full cell cycle to ensure its incorporation into newly synthesized DNA.
Q5: Given the lower potency of this compound, how should I approach initial experiments?
A5: For this compound, it is advisable to start with a broader and higher concentration range than used for 5-Aza-CdR. A dose-response experiment to determine its GI50 (the concentration that inhibits cell growth by 50%) is a critical first step. Consider extending the treatment duration to accommodate potentially slower kinetics of action.
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with 5-azacytidine analogs.
| Problem | Possible Cause | Suggested Solution |
| Low or no demethylating effect observed. | 1. Compound degradation. 2. Insufficient treatment duration. 3. Low cell proliferation rate. 4. Incorrect dosage. | 1. Prepare fresh solutions of the compound for each experiment. Keep solutions on ice. 2. Extend the treatment duration to cover at least two cell doublings. 3. Ensure cells are in the logarithmic growth phase during treatment, as incorporation is S-phase dependent.[11] 4. Perform a dose-response curve to identify the optimal concentration for your cell line. |
| High cytotoxicity and cell death. | 1. Concentration is too high. 2. Prolonged exposure. 3. Cell line is highly sensitive. | 1. Reduce the concentration of the compound. Low-dose, prolonged exposure can be more effective for demethylation with less toxicity.[12] 2. Shorten the treatment duration or use a pulsed treatment regimen. 3. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 and work with concentrations at or below this value. |
| Inconsistent or irreproducible results. | 1. Instability of the compound in media. 2. Variation in cell culture conditions (e.g., cell density, passage number). | 1. Change the media and add fresh compound every 24 hours. 2. Standardize cell culture protocols. Use cells within a consistent range of passage numbers and seed at a consistent density. |
| No re-expression of the target gene despite global demethylation. | 1. Gene expression is regulated by other epigenetic mechanisms (e.g., histone modifications). 2. Necessary transcription factors are absent. | 1. Investigate the histone modification status of the gene promoter. Combination treatment with a histone deacetylase (HDAC) inhibitor may be effective. 2. Verify the expression of key transcription factors required for your gene of interest in the cell line used. |
Section 3: Data Presentation
The following tables summarize quantitative data from studies on 5-Aza-2'-deoxycytidine (Decitabine) to provide a reference for experimental planning.
Table 1: In Vitro IC50 Values of 5-Aza-2'-deoxycytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (nM) |
| A549 | Lung Carcinoma | 48 hours | 2218 |
| SK-MES-1 | Lung Carcinoma | 48 hours | 1629 |
| H1792 | Lung Carcinoma | 48 hours | 1471 |
| H522 | Lung Carcinoma | 48 hours | 1948 |
| HCT-116 | Colon Carcinoma | 48 hours | 3180 |
Data for lung cancer cell lines from. Data for HCT-116 from[10].
Table 2: Effect of 5-Aza-2'-deoxycytidine Dose and Duration on Clonogenicity in Murine EMT6 Mammary Tumor Cells
| Total Dose (mg/kg) | Infusion Duration (hours) | Surviving Fraction (%) |
| 10 | 6 | ~60 |
| 20 | 12 | ~30 |
| 30 | 18 | ~10 |
| 40 | 24 | <10 |
Adapted from in vivo studies where increasing the dose and duration of infusion increased the antineoplastic effect.[8]
Section 4: Experimental Protocols
Below are detailed methodologies for key experiments involving 5-azacytidine analogs.
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a serial dilution of the 5-azacytidine analog in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Remove the medium and add 150 µl of Thiazolyl Blue Tetrazolium Bromide (1 mg/ml) to each well. Incubate for 1 hour at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
This protocol is adapted from.
Protocol 2: Clonogenic Assay
-
Cell Treatment: Treat cells in a flask or 6-well plate with the desired concentrations of the 5-azacytidine analog for a specified duration (e.g., 18-24 hours).
-
Cell Harvesting: After treatment, wash the cells with PBS, trypsinize, and count them.
-
Seeding for Colony Formation: Plate a low number of cells (e.g., 100-500 cells) into 60 mm or 100 mm dishes containing fresh, drug-free medium.
-
Incubation: Incubate the dishes for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with a 0.5% crystal violet solution.
-
Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
This protocol is a general method based on descriptions in[8].
Section 5: Mandatory Visualizations
The following diagrams illustrate key concepts related to the action of 5-azacytidine analogs.
Caption: Experimental workflow of DNMT inhibition by 5-azacytidine analogs.
Caption: Signaling pathways activated by 5-azacytidine analogs.[6][7]
Caption: A logical troubleshooting guide for optimizing experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aza-2'-deoxycytidine induced growth inhibition of leukemia cells through modulating endogenous cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of 5-azacytidine and 5-azadeoxycytidine on chromosome structure and function: implications for methylation-associated cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. brieflands.com [brieflands.com]
- 11. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the antileukemic activity of 5-AZA-2'-deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-azacytidine against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the clinical application of 5-Aza-xylo-cytidine
Welcome to the Technical Support Center for 5-Aza-xylo-cytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential challenges and troubleshooting strategies during the experimental use of this novel nucleoside analog.
Disclaimer: this compound is a less-studied analog of 5-Azacytidine and 5-aza-2'-deoxycytidine (Decitabine). As such, direct experimental data for this compound is limited. The information provided herein is largely extrapolated from the extensive knowledge of its related compounds and the known biological activities of xylo-configured nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
A1: Based on its structural similarity to 5-Azacytidine and Decitabine, this compound is hypothesized to act as a DNA methyltransferase (DNMT) inhibitor. After cellular uptake, it is likely phosphorylated to its active triphosphate form and subsequently incorporated into DNA during replication. The presence of the nitrogen atom at the 5-position of the cytosine ring is thought to covalently trap DNMT enzymes, leading to their degradation and subsequent passive demethylation of the genome. This can lead to the re-expression of silenced tumor suppressor genes.
Q2: What is the key structural difference between this compound and other 5-Aza analogs?
A2: The primary difference lies in the sugar moiety. This compound contains a xylofuranose sugar, whereas 5-Azacytidine has a ribose sugar and Decitabine has a deoxyribose sugar. The stereochemistry of the hydroxyl groups in the xylose sugar may affect its recognition by nucleoside transporters, kinases, and polymerases, potentially influencing its cellular uptake, activation, and incorporation into DNA.
Q3: How should I dissolve and store this compound?
A3: Like other 5-Aza nucleoside analogs, this compound is expected to be unstable in aqueous solutions. It is recommended to prepare fresh stock solutions in an organic solvent such as DMSO and store them in small aliquots at -80°C to minimize degradation from freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential mechanisms of resistance to this compound?
A4: Resistance mechanisms are likely to be similar to those observed for 5-Azacytidine and Decitabine. These can include:
-
Reduced cellular uptake: Downregulation of nucleoside transporters.
-
Insufficient activation: Deficiency in the activity of kinases responsible for its phosphorylation.
-
Increased inactivation: Upregulation of cytidine deaminase, which can deaminate the 5-aza ring.
-
Alterations in DNA damage response pathways.
Q5: What are the expected cytotoxic effects of this compound?
A5: The cytotoxicity of this compound is presumed to be mediated by its incorporation into DNA, leading to the formation of DNMT-DNA adducts, which can stall DNA replication and induce DNA damage, ultimately triggering cell cycle arrest and apoptosis.[1][2] Studies on the related compound, beta-xylocytidine, have shown it to be cytotoxic and an inhibitor of DNA replication and repair.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed | 1. Compound degradation: this compound is likely unstable in aqueous media. 2. Suboptimal concentration: The effective concentration may vary significantly between cell lines. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance. 4. Insufficient treatment duration: The effects of hypomethylating agents are often cell cycle-dependent and may require longer exposure. | 1. Prepare fresh stock solutions and add the compound to the culture medium immediately before use. Minimize exposure to light and elevated temperatures. 2. Perform a dose-response experiment to determine the IC50 for your specific cell line. 3. Assess the expression levels of key proteins involved in nucleoside uptake (hENT1/2) and activation (dCK, UCK). Consider using a different cell line or a combination therapy approach. 4. Extend the treatment duration (e.g., 72-96 hours), ensuring to replenish the compound with fresh media changes if stability is a concern. |
| High variability between experiments | 1. Inconsistent compound handling: Differences in stock solution preparation, storage, and handling can lead to variability. 2. Cell culture conditions: Variations in cell density, passage number, and media composition can affect drug sensitivity. 3. Assay timing: The timing of the endpoint measurement can influence the results. | 1. Standardize the protocol for preparing and handling the compound. Use single-use aliquots of the stock solution. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. 3. Optimize the timing of the assay endpoint based on the cell line's doubling time and the expected mechanism of action. |
| Unexpected off-target effects | 1. Toxicity of the solvent: High concentrations of DMSO can be toxic to cells. 2. Induction of cellular stress responses: At high concentrations, nucleoside analogs can induce general cellular stress. 3. Incorporation into RNA: If this compound is also a substrate for RNA polymerases, it could interfere with RNA metabolism. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control. 2. Use the lowest effective concentration determined from your dose-response studies. 3. This is a potential but unconfirmed mechanism. Consider analyzing global RNA synthesis or specific transcript levels if RNA-related off-target effects are suspected. |
Quantitative Data Summary
Due to the limited availability of direct data for this compound, the following table presents representative IC50 values for the related compounds, 5-Azacytidine and 5-aza-2'-deoxycytidine (Decitabine), in various cancer cell lines to provide a potential reference range for experimental design.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5-Azacytidine | HL-60 | Acute Promyelocytic Leukemia | 0.2 - 1.0 |
| K562 | Chronic Myelogenous Leukemia | 0.5 - 2.0 | |
| MCF-7 | Breast Cancer | 1.0 - 5.0 | |
| 5-aza-2'-deoxycytidine (Decitabine) | HL-60 | Acute Promyelocytic Leukemia | 0.05 - 0.5 |
| K562 | Chronic Myelogenous Leukemia | 0.1 - 1.0 | |
| T24 | Bladder Cancer | 0.1 - 0.8 |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a freshly prepared stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Global DNA Methylation Assay (ELISA-based)
This protocol outlines a common method to assess changes in global DNA methylation following treatment with a hypomethylating agent.
Materials:
-
Cells treated with this compound and untreated control cells
-
DNA extraction kit
-
Global DNA Methylation Assay Kit (commercially available from various suppliers)
-
Microplate reader
Procedure:
-
Treat cells with an appropriate concentration of this compound for a specified duration.
-
Harvest the cells and extract genomic DNA using a commercial kit. Ensure the DNA is of high purity.
-
Quantify the DNA concentration.
-
Follow the manufacturer's instructions for the global DNA methylation ELISA kit. This typically involves:
-
Binding a specific amount of DNA to the assay wells.
-
Incubating with a primary antibody that specifically recognizes 5-methylcytosine.
-
Incubating with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Adding a substrate to develop a colorimetric reaction.
-
-
Read the absorbance on a microplate reader.
-
Calculate the percentage of 5-methylcytosine in the treated samples relative to the untreated controls.
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
References
Technical Support Center: Managing Cytotoxicity of 5-Aza-xylo-cytidine and Related Compounds in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aza-xylo-cytidine and its analogues, 5-azacytidine (5-Aza-C) and 5-aza-2'-deoxycytidine (5-Aza-CdR). The primary focus is on understanding and managing the cytotoxic effects of these compounds, particularly in normal, non-cancerous cells.
Disclaimer: While the user inquiry specified this compound, publicly available research on this specific compound is limited. Therefore, this guide extensively leverages data from the well-studied and structurally related DNA methyltransferase inhibitors, 5-azacytidine and 5-aza-2'-deoxycytidine, to provide comprehensive and practical guidance. Researchers should consider these differences when designing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for 5-azacytidine and its analogues in normal cells?
A1: The primary mechanism of cytotoxicity for 5-azacytidine and 5-aza-2'-deoxycytidine is not simply the inhibition of DNA methylation, but rather the covalent trapping of DNA methyltransferase (DNMT1) to DNA.[1][2] After incorporation into DNA, these cytidine analogues form a covalent bond with DNMT1, which stalls the enzyme on the DNA. This leads to the formation of DNMT1-DNA adducts, which are recognized as DNA damage, triggering cell cycle arrest and apoptosis.[1][2][3] This process ultimately leads to the proteasomal degradation of DNMT1.
Q2: Why am I observing high levels of toxicity in my normal cell line even at low concentrations of 5-Aza compounds?
A2: Normal, healthy cells, especially those with a high proliferation rate, can be sensitive to 5-Aza compounds. The cytotoxicity is linked to DNA replication, where the analogues are incorporated.[4] Therefore, rapidly dividing normal cells can be as susceptible as cancer cells. Furthermore, the expression level of DNMT1 can influence sensitivity, with higher levels potentially leading to more trapped DNMT1-DNA adducts and consequently, greater cytotoxicity.[3]
Q3: Are there ways to selectively protect normal cells from the cytotoxic effects of 5-azacytidine?
A3: Research into selective protection of normal cells is ongoing. One potential strategy is regional administration of the drug to limit systemic exposure and toxicity to normal tissues.[5] For example, intratracheal administration has been shown to reduce myelosuppression, a common side effect of systemic 5-azacytidine treatment.[5] Additionally, co-administration of certain compounds is being explored. For instance, deoxycytidine has been shown to be a potent antagonist of the cytotoxicity produced by 5-aza-2'-deoxycytidine.[6]
Q4: Can 5-azacytidine affect normal hematopoietic stem cells (HSCs)?
A4: Yes, 5-azacytidine can have significant effects on normal HSCs. Studies have shown that 5-azacytidine can deplete HSC populations.[7] However, it has also been observed that treatment with 5-azacytidine can support the long-term repopulating activity of cord blood CD34+ cells, suggesting a complex role in regulating the immaturity of hematopoietic progenitor cells.[8] In some contexts, agents like 5-aza-2'-deoxycytidine, in combination with others, have been used to alter the fate of primitive HSCs in vitro, expanding a subset of cells with stem-like properties.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Excessive cytotoxicity in normal cell cultures | - High concentration of the 5-Aza compound.- High proliferation rate of the normal cell line.- Extended exposure time. | - Perform a dose-response experiment to determine the optimal, lowest effective concentration.- Reduce the exposure time of the drug.- Consider using a less proliferative normal cell line if appropriate for the experimental question.- If using 5-aza-2'-deoxycytidine, test co-incubation with deoxycytidine to mitigate toxicity. |
| Inconsistent results between experiments | - Instability of the 5-Aza compound in solution.- Variation in cell seeding density.- Inconsistent incubation times. | - Prepare fresh solutions of the 5-Aza compound for each experiment, as they can be unstable in aqueous solutions.- Standardize cell seeding density and ensure even cell distribution in culture plates.- Precisely control the duration of drug exposure. |
| Difficulty in distinguishing between apoptosis and necrosis | - Late-stage apoptosis can resemble necrosis.- Inappropriate assay selection or execution. | - Use a dual-staining method like Annexin V and Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.- Ensure timely analysis after staining, as prolonged incubation can lead to secondary necrosis. |
| Unexpected changes in gene expression unrelated to DNA methylation | - 5-azacytidine can be incorporated into RNA, affecting RNA metabolism and protein synthesis.- Off-target effects of the compound. | - If specificity to DNA methylation is critical, consider using 5-aza-2'-deoxycytidine, which is primarily incorporated into DNA.- Validate key gene expression changes with alternative methods (e.g., qPCR, Western blot). |
Quantitative Data
Table 1: IC50 Values of 5-Azacytidine and 5-Aza-2'-deoxycytidine in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 | Exposure Time | Reference |
| 5-azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 16.51 µM | 24 hours | [10] |
| 5-azacytidine | Jurkat | Acute Lymphoblastic Leukemia | 12.81 µM | 24 hours | [10] |
| 5-azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 13.45 µM | 48 hours | [10] |
| 5-azacytidine | Jurkat | Acute Lymphoblastic Leukemia | 9.78 µM | 48 hours | [10] |
| 5-azacytidine | HCT-116 | Colon Cancer | 2.18 µM | 24 hours | [11] |
| 5-azacytidine | HCT-116 | Colon Cancer | 1.98 µM | 48 hours | [11] |
| 5-aza-2'-deoxycytidine | HCT-116 | Colon Cancer | 4.08 µM | 24 hours | [11] |
| 5-aza-2'-deoxycytidine | HCT-116 | Colon Cancer | 3.18 µM | 48 hours | [11] |
| 5-azacytidine | B16 | Murine Melanoma | 5 µM | Not Specified | [12] |
| 5-aza-2'-deoxycytidine | B16 | Murine Melanoma | 0.2 µM | Not Specified | [12] |
| 5-azacytidine | H226, H358, H460 | Human NSCLC | ~0.6-4.9 µg/mL | Not Specified | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Complete cell culture medium
-
5-Aza compound (freshly prepared)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the 5-Aza compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only wells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plate or culture tubes
-
5-Aza compound (freshly prepared)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the 5-Aza compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the cytotoxicity of 5-Aza compounds.
References
- 1. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 5-Azacytidine depletes HSCs and synergizes with an anti-CD117 antibody to augment donor engraftment in immunocompetent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Azacytidine supports the long-term repopulating activity of cord blood CD34(+) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of hematopoietic stem cell fate by 5aza 2'deoxycytidine and trichostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 5-Aza-xylo-cytidine vs. 5-azacytidine in Cancer Cell Efficacy
An Important Note on Data Availability: While this guide aims to provide a comprehensive comparison between 5-Aza-xylo-cytidine and 5-azacytidine, it is crucial to note that publicly available scientific literature and experimental data on This compound are extremely limited. As such, a direct, data-driven comparison of its efficacy against the well-researched compound, 5-azacytidine, is not feasible at this time. This guide will present the sparse information available for this compound and provide a detailed analysis of 5-azacytidine's performance in cancer cells based on extensive experimental data.
This compound: A Glimpse into a Potential Anticancer Agent
This compound is described as a purine nucleoside analog.[1] Broadly, purine nucleoside analogs are known for their antitumor activities, particularly in indolent lymphoid malignancies.[1] The proposed anticancer mechanisms for this class of compounds include the inhibition of DNA synthesis and the induction of apoptosis.[1] However, specific experimental data demonstrating the efficacy of this compound in cancer cells, such as IC50 values or apoptosis rates, are not available in the reviewed literature.
5-azacytidine (Azacitidine): A Detailed Profile of a Clinically Approved Epigenetic Drug
5-azacytidine (also known as Azacitidine or Vidaza®) is a cytidine analog that has been extensively studied and is clinically approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2][3] At higher concentrations, it can be incorporated into RNA and DNA, leading to cytotoxicity.[2]
Quantitative Efficacy Data of 5-azacytidine
The following tables summarize the in vitro efficacy of 5-azacytidine across various cancer cell lines.
Table 1: IC50 Values of 5-azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| A549 | Non-Small Cell Lung Cancer | 2.218 | 48 |
| SK-MES-1 | Non-Small Cell Lung Cancer | 1.629 | 48 |
| H1792 | Non-Small Cell Lung Cancer | 1.471 | 48 |
| H522 | Non-Small Cell Lung Cancer | 1.948 | 48 |
| HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24 |
| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48 |
| MM.1S | Multiple Myeloma | ~0.7 - 3.2 | 72 |
| RPMI-8226 | Multiple Myeloma | ~0.7 - 3.2 | 72 |
| HL-60 | Promyelocytic Leukemia | 0.29 | Not Specified |
| Myeloid Leukemia Cell Lines | Myeloid Leukemia | 1 - 7 | Not Specified |
Table 2: Apoptosis Induction by 5-azacytidine in Cancer Cell Lines
| Cell Line | Cancer Type | Drug Concentration (µM) | Apoptotic Cells (%) | Incubation Time (hours) |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 8.89 | 24 |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 54.7 | 48 |
| EC9706 | Esophageal Cancer | 50 | Increased by 13.32% vs. control | Not Specified |
| Hep3B | Hepatocellular Carcinoma | Dose-dependent increase | Not Specified | 24 |
| HT-29 | Colorectal Adenocarcinoma | Dose-dependent increase | Not Specified | 24 |
| HMC-1.1 | Mast Cell Leukemia | 1 - 20 | Dose-dependent increase | 48 and 96 |
| HMC-1.2 | Mast Cell Leukemia | 1 - 20 | Dose-dependent increase | 48 and 96 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of 5-azacytidine's efficacy.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-azacytidine.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[3]
-
The cells are then treated with a gradient of 5-azacytidine concentrations (e.g., 10 nM to 5000 nM) for a specified period (e.g., 48 hours).[3]
-
Following incubation, the medium is removed, and 150 µl of Thiazolyl Blue Tetrazolium Bromide (MTT) solution (1 mg/ml) is added to each well.[3]
-
The plates are incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[3][4]
-
The MTT solution is removed, and the formazan crystals are dissolved in 100 µl of a solubilization solution, such as DMSO.[3]
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[4]
-
IC50 values are calculated using nonlinear regression analysis.[3]
-
2. Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment with 5-azacytidine.
-
Procedure:
-
Cells are seeded and treated with the desired concentrations of 5-azacytidine for the specified duration.
-
Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then washed once with 1X Binding Buffer.[5]
-
The cells are resuspended in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[5]
-
5 µL of fluorochrome-conjugated Annexin V is added to 100 µL of the cell suspension.[5]
-
The cell suspension is incubated for 10-15 minutes at room temperature in the dark.[5]
-
(Optional) A vital dye such as Propidium Iodide (PI) or DAPI can be added to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
The stained cells are then analyzed by flow cytometry.[6]
-
Visualizing the Mechanism and Pathways of 5-azacytidine
Mechanism of Action of 5-azacytidine
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Effect of 5- Azacytidine on the Cell Growth Inhibition and Apoptosis Induction Lung Cancer A549 Cell Line - Armaghane Danesh [armaghanj.yums.ac.ir]
Comparative Guide to DNA Methyltransferase Inhibitors: 5-Azacytidine and Decitabine in Gene Promoter Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent DNA methyltransferase (DNMT) inhibitors, 5-Azacytidine (Azacitidine) and 5-Aza-2'-deoxycytidine (Decitabine), and their effects on the reactivation of gene expression through promoter demethylation. A third compound, 5-Aza-xylo-cytidine, is mentioned for context; however, a lack of extensive, publicly available experimental data on its specific effects on gene promoters precludes its direct comparison in this guide.
Introduction to DNA Methylation and its Inhibition
DNA methylation is a critical epigenetic modification that plays a key role in regulating gene expression.[1] In cancer and other diseases, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing.[2][3] DNA methyltransferase inhibitors are a class of drugs that can reverse this process, leading to the re-expression of these silenced genes.[3] 5-Azacytidine and Decitabine are cytidine analogs that, upon incorporation into DNA, trap DNMT enzymes, leading to a passive demethylation of the genome during subsequent rounds of DNA replication.[4][5][6]
Comparative Analysis of 5-Azacytidine and Decitabine
While both 5-Azacytidine and Decitabine are potent hypomethylating agents, they exhibit key differences in their molecular incorporation, potency, and cellular effects.[7][8] Decitabine is incorporated exclusively into DNA, whereas 5-Azacytidine can be incorporated into both RNA and DNA, which may contribute to different off-target effects and mechanisms of cytotoxicity.[8][9]
Quantitative Data on Promoter Demethylation and Gene Re-expression
The following tables summarize quantitative data from various studies on the effects of 5-Azacytidine and Decitabine on specific gene promoters.
Table 1: Effect of 5-Azacytidine on Gene Promoter Methylation and Expression
| Cell Line | Gene Promoter | 5-Azacytidine Concentration | Treatment Duration | Change in Methylation (%) | Fold Change in Gene Expression | Reference |
| Daphnia magna | cdk | Not Specified | 5 days | -20% | Not Specified | [10] |
| Daphnia magna | G-protein | Not Specified | 5 days | -17.6% | Not Specified | [10] |
| Hep3B | UCP2 | 10 µM | 72 hours | Significant Decrease | Significant Increase | [11] |
| Cancer Patients | Global DNA | 20 mg/m² | 10 days | -6% (median) | Not Applicable | [12] |
Table 2: Effect of Decitabine on Gene Promoter Methylation and Expression
| Cell Line | Gene Promoter | Decitabine Concentration | Treatment Duration | Change in Methylation (%) | Fold Change in Gene Expression | Reference |
| HCT116 | Methylated CG sites | Not Specified | Not Specified | -11% of methylated sites | Not Specified | [6] |
| Breast Cancer (JIMT-1) | Hypomethylated genes | 1 µM | 72 hours | Not specified | 497 genes upregulated | [13][14] |
| Breast Cancer (T-47D) | Hypomethylated genes | 4 µM | 72 hours | Not specified | 473 genes upregulated | [13][14] |
| Macrophages | LXRα promoter | 0.5 µM | 6 days | Significant Decrease | Not Specified | [15] |
| Macrophages | PPARγ1 promoter | 0.5 µM | 4 days | Significant Decrease | Not Specified | [15] |
Signaling Pathways and Mechanisms of Action
Both drugs induce hypomethylation, but their downstream effects can activate different signaling pathways.
Mechanism of Action of 5-Azacytidine and Decitabine
The primary mechanism for both drugs involves their incorporation into DNA and the subsequent covalent trapping of DNA methyltransferases. This leads to the depletion of active DNMTs and passive demethylation of the genome as the cell divides.
Signaling Pathways Affected
-
5-Azacytidine: Has been shown to engage the IRE1α-EGFR-ERK1/2 signaling pathway and activate the p38 MAPK and integrated stress response pathways.[9][16] It can also lead to the deregulation of pathways like PI3K/AKT signaling in resistant cells.[17]
-
Decitabine: Is known to activate the TRAIL pathway, induce a DNA damage response, and can mediate its effects through the activation of FOXO3A.[1][18][19]
Experimental Protocols
The following provides a general framework for in vitro experiments using 5-Azacytidine or Decitabine to validate their effect on gene promoters.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Drug Preparation: Prepare fresh stock solutions of 5-Azacytidine or Decitabine. 5-Azacytidine can be dissolved in sterile water, while Decitabine is often dissolved in a 50:50 mixture of acetic acid and water or DMSO.[5][20]
-
Treatment: Treat cells with the desired concentration of the drug. Concentrations typically range from 0.1 to 10 µM.[20][21] The treatment duration is critical as the demethylation effect is passive and requires cell division. A common duration is 72 to 96 hours, with the media and drug being replaced every 24 hours.[22][23]
Analysis of DNA Methylation
-
Genomic DNA Isolation: Extract genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Methylation Analysis: Analyze the methylation status of specific gene promoters using methods such as:
-
Methylation-Specific PCR (MSP)
-
Bisulfite Sequencing
-
Quantitative analysis using MassARRAY or pyrosequencing. [7]
-
Analysis of Gene Expression
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Gene Expression Analysis: Quantify the expression of the target gene using:
-
Quantitative Real-Time PCR (qRT-PCR)
-
Microarray analysis for genome-wide expression changes. [8]
-
Experimental Workflow
References
- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 2. Azacytidine and decitabine induce gene-specific and non-random DNA demethylation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5-Aza-2'-deoxycytidine (decitabine) on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNA methyltransferase inhibitors azacitidine, decitabine and zebularine exert differential effects on cancer gene expression in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 5-azacytidine (5-aza) on UCP2 expression in human liver and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 14. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting DNA Methylation by 5-Aza-2′-deoxycytidine Ameliorates Atherosclerosis Through Suppressing Macrophage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The DNA demethylating agent decitabine activates the TRAIL pathway and induces apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Decitabine-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. brieflands.com [brieflands.com]
- 22. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol [mdpi.com]
- 23. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Aza-xylo-cytidine and Other Cytidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Aza-xylo-cytidine with other key cytidine analogs, namely Decitabine (5-Aza-2'-deoxycytidine) and Azacitidine (5-Azacytidine). This analysis is supported by available experimental data and detailed methodologies for key assays, offering insights into their mechanisms of action, cytotoxic profiles, and therapeutic potential.
Cytidine analogs are a cornerstone in epigenetic therapy, primarily targeting DNA methylation, a crucial process in gene regulation that is often dysregulated in cancer.[1] By inhibiting DNA methyltransferases (DNMTs), these molecules can lead to the re-expression of tumor suppressor genes.[2][3] This guide delves into the nuances of this compound in comparison to the well-established drugs Decitabine and Azacitidine.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for cytidine analogs involves their incorporation into DNA and/or RNA, leading to the inhibition of DNMTs.[4] However, the specifics of their metabolic activation and nucleic acid incorporation lead to distinct biological outcomes.
Decitabine (5-Aza-2'-deoxycytidine) is a deoxyribonucleoside that is incorporated solely into DNA.[5] Upon phosphorylation by deoxycytidine kinase (dCK), it traps DNMTs on the DNA, leading to their degradation and subsequent hypomethylation of the genome.[6] This action is potent, with Decitabine showing equivalent activity to Azacitidine at concentrations 2- to 10-fold lower for DNA-mediated effects.[6][7]
Azacitidine (5-Azacytidine) , a ribonucleoside analog, has a dual mechanism. It is incorporated primarily into RNA, where it disrupts protein synthesis.[5] A smaller portion is converted to the deoxyribonucleotide form and incorporated into DNA, inhibiting DNMTs.[8] This broader activity profile may contribute to different efficacy and toxicity profiles compared to Decitabine.
This compound , based on available data for its L-xylo-furanosyl analog, presents a potentially distinct metabolic profile. Research on 1-(beta-L-xylo-furanosyl)5-azacytosine has shown that it is not a substrate for deoxycytidine kinase (dCK), the key enzyme for activating Decitabine.[9] This suggests that its activation pathway and subsequent mechanism of action may differ significantly from Decitabine. Another study on β-xylocytidine (without the 5-aza modification) indicated its ability to inhibit DNA replication and repair, suggesting a direct impact on DNA metabolism.[10] The "xylo" configuration refers to a change in the stereochemistry of the sugar moiety, which can profoundly impact how the molecule is recognized and processed by cellular enzymes.
Comparative Data on Cytotoxicity
The cytotoxic effects of these analogs are a critical aspect of their anti-cancer activity. While direct comparative data for this compound is scarce, we can compare Decitabine and Azacitidine based on published studies.
| Cytidine Analog | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Decitabine | HCT-116 (Colon Cancer) | 3.18 ± 0.50 | 48 | [11] |
| Azacitidine | HCT-116 (Colon Cancer) | 1.98 ± 0.29 | 48 | [11] |
| 5-Fluoro-2'-deoxycytidine | HCT-116 (Colon Cancer) | 1.63 ± 0.21 | 48 | [11] |
| Azacitidine | HL-60 (Leukemia) | 0.29 | Not Specified | [2] |
| Compound 3a (Azacitidine bioisostere) | HL-60 (Leukemia) | 1.7 | Not Specified | [2] |
| Compound 1g (Azacitidine analog) | HL-60 (Leukemia) | 18.5 | Not Specified | [2] |
Note: IC50 values are highly dependent on the cell line and experimental conditions and should be compared with caution across different studies.
Signaling Pathways and Cellular Effects
The downstream effects of cytidine analogs on cellular signaling pathways are complex and contribute to their therapeutic outcomes.
Decitabine and Azacitidine are known to induce DNA damage responses, leading to cell cycle arrest and apoptosis.[5][6] Studies have shown that Decitabine can induce a G2/M cell cycle arrest, while Azacitidine can decrease all cell cycle phases.[6] Both drugs can induce apoptosis, though the extent and underlying mechanisms may differ. For instance, Decitabine has been shown to be more potent at inducing markers of apoptosis.
The impact of these analogs on key signaling pathways is an active area of research. For example, the tumor suppressor protein p53 and its downstream target p21 have been implicated in the cellular response to these agents.
Due to the limited specific data on This compound , its precise effects on signaling pathways remain to be elucidated. However, based on the inhibitory action of xylocytidine on DNA replication and repair, it is plausible that it would also trigger DNA damage response pathways.[10]
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the cytidine analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
DNA Methyltransferase (DNMT) Activity/Inhibition Assay
This assay measures the total activity or inhibition of DNMTs in nuclear extracts or with purified enzymes.
Protocol (based on a commercial kit): [13][14]
-
Substrate Coating: A unique cytosine-rich DNA substrate is stably coated on the strip wells.
-
Reaction Setup: Add the assay buffer, nuclear extract or purified DNMTs, and the test compounds (cytidine analogs) to the wells. Include positive and negative controls.
-
Methylation Reaction: Add S-adenosylmethionine (SAMe), the methyl group donor, to initiate the reaction. Incubate at 37°C for 1-2 hours to allow DNMTs to methylate the DNA substrate.
-
Detection: The methylated DNA is recognized by a specific anti-5-methylcytosine antibody.
-
Signal Generation: A secondary antibody conjugated to an enzyme is added, followed by a colorimetric substrate.
-
Absorbance Measurement: The absorbance is read on a microplate reader at 450 nm. The intensity of the color is proportional to the DNMT activity.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the metabolic activation and mechanism of action of Decitabine and Azacitidine, as well as the general workflow for a cytotoxicity assay.
Caption: Metabolic pathways of Decitabine and Azacitidine.
Caption: A typical workflow for assessing cytotoxicity.
Conclusion and Future Directions
Future research should focus on direct, head-to-head comparative studies of this compound with Decitabine and Azacitidine in a panel of relevant cancer cell lines. Key experiments should include cytotoxicity assays, determination of the mechanism of cellular uptake and activation, analysis of incorporation into DNA and RNA, and assessment of the impact on DNMT activity and global DNA methylation. Furthermore, elucidating the downstream effects on cell cycle, apoptosis, and key signaling pathways will be crucial to fully understand its therapeutic potential. Such studies will be invaluable for the rational design and development of novel, more effective epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aza-2′-deoxycytidine advances the epithelial–mesenchymal transition of breast cancer cells by demethylating Sipa1 promoter-proximal elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unnatural enantiomers of 5-azacytidine analogues: syntheses and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. brieflands.com [brieflands.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 14. epigentek.com [epigentek.com]
Assessing the Long-Term Stability of Demethylation: A Comparative Guide to DNA Methyltransferase Inhibitors
Comparative Analysis of Demethylation Stability
The durability of demethylation induced by DNMT inhibitors is a key factor influencing dosing schedules and long-term therapeutic outcomes. The following table summarizes the available data on the long-term stability of different DNMT inhibitors.
| DNMT Inhibitor | Chemical Nature | Long-Term Demethylation Stability | Key Findings & Citations |
| Decitabine (5-aza-2'-deoxycytidine) | Deoxycytidine analog | Variable and gene-specific. Some loci remain demethylated for over 3 months, while others remethylate within a week after drug removal.[1][2] | The stability of demethylation is associated with sustained RNA polymerase II occupancy at the target gene promoter.[1][2][3] Remethylation is a common observation following withdrawal of the drug.[2][4] |
| 5-Azacytidine | Cytidine analog | Requires prolonged exposure to maintain demethylation. Demethylation levels can be unstable after drug withdrawal.[5] | It is challenging to achieve and maintain a decrease in DNA methylation to less than 50% of the control level in vivo.[5] |
| Guadecitabine (SGI-110) | Dinucleotide prodrug of decitabine | Designed for prolonged exposure and more sustained demethylation compared to decitabine.[6][7][8] | As a second-generation hypomethylating agent, it is resistant to degradation by cytidine deaminase, leading to a longer half-life of the active metabolite, decitabine.[6][8] This results in a more prolonged and deeper DNA demethylation.[6] |
| Zebularine | Cytidine analog | More stable than 5-Azacytidine. Continuous treatment can sustain demethylation for over 40 days and prevent remethylation.[9][10] | Sequential treatment with decitabine followed by zebularine can hinder remethylation.[10] |
Mechanism of Action and Factors Influencing Stability
The primary mechanism of action for azanucleoside inhibitors like decitabine and 5-azacytidine involves their incorporation into DNA, where they covalently trap DNMT enzymes, leading to their degradation and subsequent passive demethylation during DNA replication. The stability of this demethylated state is influenced by several factors, including the specific gene locus, the chromatin context, and the transcriptional activity of the gene.
Experimental Protocols
Accurate assessment of long-term demethylation stability requires robust and well-defined experimental protocols. Below are methodologies commonly employed in the cited studies.
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines with known hypermethylation of specific target genes.
-
Drug Preparation: Dissolve DNMT inhibitors in a suitable solvent (e.g., DMSO for decitabine) and prepare fresh dilutions for each experiment due to the instability of these compounds in aqueous solutions.[11]
-
Treatment Protocol: Treat cells with the DNMT inhibitor at a predetermined concentration (often in the low micromolar range) for a specific duration (e.g., 72 hours). Include a vehicle-treated control group.
-
Drug Washout and Long-Term Culture: After treatment, wash the cells thoroughly to remove the drug and continue to culture them for an extended period (e.g., several weeks to months), passaging as necessary. Harvest cells at various time points post-treatment for analysis.
DNA Methylation Analysis
A widely used method for quantifying DNA methylation at single-nucleotide resolution is bisulfite sequencing.
-
Genomic DNA Isolation: Extract high-quality genomic DNA from treated and control cells at different time points.
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products and analyze the sequencing data to determine the methylation status of each CpG site. The percentage of methylation is calculated as the proportion of methylated cytosines over the total number of cytosines at a specific site.
An alternative for assessing global methylation changes is the LINE-1 (Long Interspersed Nuclear Element-1) assay.
-
Bisulfite Treatment and PCR: Perform bisulfite treatment of genomic DNA followed by PCR amplification of a consensus LINE-1 sequence.
-
Pyrosequencing or Restriction Enzyme Digestion: Analyze the methylation status of the amplified LINE-1 elements. A decrease in LINE-1 methylation is indicative of global hypomethylation.
The following diagram illustrates a typical experimental workflow for assessing the long-term stability of demethylation.
Conclusion
The long-term stability of demethylation is a complex and crucial aspect of the therapeutic potential of DNMT inhibitors. While data for this compound remains elusive, the comparative analysis of decitabine, 5-azacytidine, guadecitabine, and zebularine reveals significant differences in their ability to induce and maintain a demethylated state. Newer generation agents like guadecitabine are engineered for more prolonged action, potentially offering a more durable therapeutic effect. The choice of a DNMT inhibitor for research or clinical development should, therefore, consider not only its immediate demethylating activity but also the long-term stability of this effect, which is likely to be a key determinant of its clinical success. Further research into the long-term effects of a wider range of DNMT inhibitors, including this compound, is warranted to provide a more complete picture for the scientific community.
References
- 1. Long-term stability of demethylation after transient exposure to 5-aza-2'-deoxycytidine correlates with sustained RNA polymerase II occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of demethylation after transient exposure to 5-aza-2′-deoxycytidine correlates with sustained RNA polymerase II occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation by 5-aza-2'-deoxycytidine in colorectal cancer cells targets genomic DNA whilst promoter CpG island methylation persists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long term instability and molecular mechanism of 5-azacytidine-induced DNA hypomethylation in normal and neoplastic tissues in vivo [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase II study of guadecitabine in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Analysis of 5-Azacytidine- and Zebularine-Induced DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DNA Methyltransferase Inhibitors: 5-Aza-xylo-cytidine and Zebularine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the mechanisms, efficacy, and experimental considerations of two prominent DNA methyltransferase inhibitors.
In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors have emerged as a critical class of therapeutic agents. By reversing aberrant hypermethylation of tumor suppressor genes, these molecules can reactivate silenced genes and inhibit cancer progression. Among the most studied are the nucleoside analogs 5-Aza-xylo-cytidine (a synonym for 5-Azacytidine) and zebularine. This guide provides a detailed side-by-side comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound (5-Azacytidine) | Zebularine |
| Chemical Stability | Less stable in aqueous solution. | More stable in aqueous solution. |
| Potency | Generally considered more potent at higher concentrations. | May be less potent than 5-Azacytidine at higher concentrations. |
| Toxicity | Associated with higher cytotoxicity. | Generally considered less toxic. |
| Administration | Intravenous | Oral and Intravenous |
Delving Deeper: A Quantitative Comparison
The following tables summarize key quantitative data for this compound (5-Azacytidine) and zebularine. It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, data from different studies are presented and should be interpreted with caution.
Chemical Properties
| Property | This compound (5-Azacytidine) | Zebularine |
| Molecular Formula | C₈H₁₂N₄O₅[1] | C₉H₁₂N₂O₅ |
| Molecular Weight | 244.20 g/mol [1] | 228.20 g/mol |
| Chemical Structure |
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for cytotoxicity in various cancer cell lines.
| Cell Line | This compound (5-Azacytidine) IC50 (µM) | Zebularine IC50 (µM) | Reference |
| MOLT4 (Acute Lymphoblastic Leukemia) | 16.51 (24h), 13.45 (48h) | Not Reported | [2] |
| Jurkat (T-cell Leukemia) | 12.81 (24h), 9.78 (48h) | Not Reported | [2] |
| HCT-116 (Colon Cancer) | 2.18 (24h), 1.98 (48h) | Not Reported | [3] |
| MDA-MB-231 (Breast Cancer) | Not Reported | ~100 (96h) | [1][4] |
| MCF-7 (Breast Cancer) | Not Reported | ~150 (96h) | [1][4] |
| LS 174T (Colon Cancer) | Not Reported | ~50 | [5] |
Mechanism of Action: Trapping the Machinery of Methylation
Both this compound and zebularine are cytidine analogs that exert their effects after being incorporated into DNA during replication. Once integrated, they act as suicide inhibitors of DNA methyltransferases. The enzyme recognizes the analog as a substrate and attempts to transfer a methyl group. This process results in the formation of a covalent bond between the DNMT and the analog within the DNA strand, effectively trapping the enzyme and preventing its further function. This depletion of active DNMTs leads to passive demethylation of the genome during subsequent rounds of DNA replication.
Caption: Mechanism of action of this compound and zebularine.
Experimental Protocols: A Guide for the Bench
Reproducible and reliable experimental data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to evaluate and compare DNMT inhibitors.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or zebularine for the desired time period (e.g., 24, 48, 72, or 96 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Gene Reactivation Analysis (RT-PCR for p16)
This technique is used to measure the expression of a specific gene, such as the tumor suppressor gene p16 (CDKN2A), which is often silenced by hypermethylation in cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., T24 bladder cancer cells) with the desired concentrations of this compound or zebularine for a specified duration.
-
RNA Isolation: Isolate total RNA from the treated and untreated cells using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random hexamer primers.
-
Polymerase Chain Reaction (PCR): Perform PCR using primers specific for the p16 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
p16 PCR Conditions: An example protocol includes an initial denaturation at 94°C for 3 minutes, followed by 28 cycles of 94°C for 1 minute, 56°C for 30 seconds, and 72°C for 40 seconds, with a final extension at 72°C for 5 minutes.[6]
-
GAPDH PCR Conditions: An example protocol includes an initial denaturation at 94°C for 1 minute, followed by 19 cycles of 94°C for 1 minute, 58°C for 30 seconds, and 72°C for 45 seconds, with a final extension at 72°C for 2 minutes.[6]
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to visualize the expression levels of p16 and GAPDH.
-
Densitometry: Quantify the band intensities to determine the relative expression of p16 normalized to GAPDH.
Stability and In Vivo Considerations
A key advantage of zebularine is its enhanced stability in aqueous solutions compared to 5-Azacytidine.[7] This property makes it more suitable for prolonged in vitro experiments and may offer advantages for in vivo delivery, including the potential for oral administration.[8][9] In a study on a mouse model of breast cancer, zebularine administered in drinking water significantly delayed tumor growth.
Concluding Remarks
Both this compound (5-Azacytidine) and zebularine are valuable tools for studying the role of DNA methylation in cancer and for developing novel epigenetic therapies. The choice between these two inhibitors will depend on the specific experimental goals. 5-Azacytidine may be preferred for its potentially higher potency, especially at higher concentrations.[10][11][12] Conversely, zebularine's superior stability and lower toxicity profile make it an attractive alternative, particularly for long-term studies and in vivo applications. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions in their pursuit of understanding and combating cancer through epigenetic modulation.
References
- 1. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. DNA Methyltransferase Inhibitor, Zebularine, Delays Tumor Growth and Induces Apoptosis in a Genetically Engineered Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Zebularine in Comparison to and in Combination with Trichostatin A on CIP/KIP Family (p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2), DNMTs (DNMT1, DNMT3a, and DNMT3b), Class I HDACs (HDACs 1, 2, 3) and Class II HDACs (HDACs 4, 5, 6) Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LS 174T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunotherapy augments the effect of 5-azacytidine on HPV16-associated tumours with different MHC class I-expression status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of DNA methylation and reactivation of silenced genes by zebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Analysis of 5-Azacytidine- and Zebularine-Induced DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Validating the Proteasomal Degradation of DNMT1 by 5-Aza-xylo-cytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Aza-xylo-cytidine's ability to induce proteasomal degradation of DNA methyltransferase 1 (DNMT1) with other known DNMT1-degrading agents. We present supporting experimental data, detailed protocols for validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division. Its aberrant overexpression is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. Consequently, DNMT1 has emerged as a critical target for cancer therapy. One promising therapeutic strategy is the targeted degradation of DNMT1.
This compound is a cytidine analog that, like its close relatives 5-Aza-2'-deoxycytidine (Decitabine) and 5-Azacytidine, is believed to induce the degradation of DNMT1. This guide will delve into the mechanisms of this process and compare its efficacy with other DNMT1-targeting compounds.
It is important to note that a frequently cited early paper by Ghoshal et al. (2005) detailing the mechanism of 5-Aza-2'-deoxycytidine-induced DNMT1 degradation was retracted due to data falsification.[1] This guide relies on subsequent, validated research to provide an accurate overview of the field.
Mechanism of Action: this compound and Analogs
This compound and its analogs, such as 5-Aza-2'-deoxycytidine, are incorporated into DNA during replication. Once embedded in the DNA, they act as a trap for DNMT1. The enzyme attempts to methylate the analog, but the nitrogen at the 5-position of the azacytosine ring forms an irreversible covalent bond with the catalytic site of DNMT1.[2] This covalent trapping of DNMT1 on the DNA is a signal for the cell's protein degradation machinery. The trapped DNMT1 is then polyubiquitinated and targeted for degradation by the 26S proteasome.[3][4] This process is dependent on the E3 ubiquitin ligase complex, with studies pointing to the involvement of UHRF1.[4]
dot
Caption: this compound induced DNMT1 degradation pathway.
Comparative Analysis of DNMT1 Degrading Agents
This section compares this compound (by proxy of its well-studied analog, 5-Aza-2'-deoxycytidine) with another prominent DNMT1-degrading agent, Zebularine.
| Feature | 5-Aza-2'-deoxycytidine (Decitabine) | Zebularine |
| Mechanism of Action | Covalent trapping of DNMT1 on DNA followed by proteasomal degradation.[2] | Forms a covalent complex with DNMTs, leading to their degradation.[5][6] |
| Effective Concentration | Significant DNMT1 degradation observed at concentrations as low as 2.5 µM in various cell lines.[3][7] | IC50 for cell growth inhibition (and associated DNMT1 degradation) is in the range of 100-150 µM in breast cancer cell lines.[1][8] |
| Specificity | Primarily targets DNMT1 for degradation, with minimal effect on DNMT3A and DNMT3B at effective concentrations.[7] | Also primarily targets DNMT1, with some reduction in DNMT3A and DNMT3B protein levels observed.[1] |
| Clinical Status | FDA-approved for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). | Preclinical development; not yet approved for clinical use. |
Experimental Protocols
Western Blotting for DNMT1 Degradation
This protocol is used to quantify the amount of DNMT1 protein in cells following treatment with a potential degrading agent.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1 (e.g., from Cell Signaling Technology or Abcam)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound, Decitabine, or Zebularine for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
dot
Caption: Western Blot Workflow.
Proteasome Inhibitor Assay
This assay confirms that the degradation of DNMT1 is mediated by the proteasome.
Materials:
-
Proteasome inhibitor (e.g., MG132)
-
Reagents and equipment for Western blotting (as described above)
Procedure:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 1-2 hours.[9][10]
-
Co-treatment: Add the DNMT1-degrading agent (e.g., this compound) to the media already containing the proteasome inhibitor and incubate for the desired time.
-
Western Blotting: Perform Western blotting for DNMT1 as described above. A rescue of DNMT1 degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.
Co-Immunoprecipitation (Co-IP) for Ubiquitination
This assay is used to detect the polyubiquitination of DNMT1, a key step in its proteasomal degradation.
Materials:
-
Co-IP lysis buffer
-
Antibody against DNMT1 for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin for Western blotting
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the DNMT1-degrading agent and a proteasome inhibitor (to allow accumulation of ubiquitinated DNMT1).
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the anti-DNMT1 antibody overnight at 4°C.
-
Bead Binding: Add protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Perform Western blotting on the eluted proteins using an anti-ubiquitin antibody. The presence of a high-molecular-weight smear indicates polyubiquitinated DNMT1.[11][12]
dot
Caption: Co-IP Workflow.
Conclusion
The targeted degradation of DNMT1 is a validated and promising strategy in cancer therapy. This compound, along with its analogs, effectively induces the proteasomal degradation of DNMT1 through a mechanism involving covalent trapping on DNA and subsequent ubiquitination. While clinically established, the effective concentrations of azanucleosides are in the low micromolar range. In contrast, Zebularine, another DNMT1-degrading agent, requires higher concentrations to achieve a similar effect in preclinical models. The experimental protocols provided in this guide offer a robust framework for researchers to validate and compare the efficacy of novel DNMT1-degrading compounds, contributing to the development of next-generation epigenetic therapies.
References
- 1. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methyltransferase Inhibitor Zebularine Inhibits Human Hepatic Carcinoma Cells Proliferation and Induces Apoptosis | PLOS One [journals.plos.org]
- 6. selleck.co.jp [selleck.co.jp]
- 7. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA methylation requires a DNMT1 ubiquitin interacting motif (UIM) and histone ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNMT1 Stability Is Regulated by Proteins Coordinating Deubiquitination and Acetylation-Driven Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 5-Azacytidine Analogs in Cancer Cell Lines: A Guide for Researchers
An important note on the scope of this guide: While the initial focus was on the bioactivity of 5-Aza-xylo-cytidine, a comprehensive search of scientific literature has revealed a significant lack of published experimental data for this specific compound. It is categorized as a purine nucleoside analog with potential antitumor activity, but detailed studies validating its efficacy across different cell lines, its IC50 values, and its precise mechanism of action are not publicly available at this time.[1]
Therefore, to provide a valuable and data-supported resource for the research community, this guide will focus on the comparative bioactivity of two clinically significant and extensively studied analogs: 5-Azacytidine (Vidaza®) and 5-Aza-2'-deoxycytidine (Decitabine, Dacogen®) . These compounds serve as a benchmark for epigenetic therapy and provide a strong comparative framework for any future studies on novel cytidine analogs like this compound.
This guide presents a cross-validation of their bioactivity, summarizing key quantitative data, detailing experimental protocols, and visualizing their mechanism of action to aid researchers, scientists, and drug development professionals in their work.
Comparative Cytotoxicity in Cancer Cell Lines
The anti-proliferative effects of 5-Azacytidine and Decitabine have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The tables below summarize the IC50 values for these two analogs in various hematological and solid tumor cell lines.
Table 1: IC50 Values of 5-Azacytidine (5-AZA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | 16.51 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | 13.45 |
| Jurkat | Acute Lymphoblastic Leukemia | 24 | 12.81 |
| Jurkat | Acute Lymphoblastic Leukemia | 48 | 9.78 |
| HCT-116 | Colon Cancer | 24 | 2.18 |
| HCT-116 | Colon Cancer | 48 | 1.98 |
| A549 | Non-Small Cell Lung Cancer | 48 | 2.22 |
| SK-MES-1 | Non-Small Cell Lung Cancer | 48 | 1.63 |
| H1792 | Non-Small Cell Lung Cancer | 48 | 1.47 |
| H522 | Non-Small Cell Lung Cancer | 48 | 1.95 |
| H226 | Non-Small Cell Lung Cancer | Not Specified | ~2.6 (0.6 µg/mL) |
| H358 | Non-Small Cell Lung Cancer | Not Specified | ~14.9 (3.4 µg/mL) |
| H460 | Non-Small Cell Lung Cancer | Not Specified | ~21.5 (4.9 µg/mL) |
Data compiled from multiple sources.[2][3][4][5]
Table 2: IC50 Values of 5-Aza-2'-deoxycytidine (Decitabine) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |
| HCT-116 | Colon Cancer | 24 | 4.08 |
| HCT-116 | Colon Cancer | 48 | 3.18 |
| TF-1 | Erythroleukemia | 72 | < 0.05 |
| U937 | Histiocytic Lymphoma | 72 | < 0.05 |
| Raji | Burkitt's Lymphoma | 72 | < 0.05 |
| HEL | Erythroleukemia | 72 | < 0.05 |
| HL-60 | Acute Promyelocytic Leukemia | 72 | 0.05 - 0.4 |
| K562 | Chronic Myelogenous Leukemia | 72 | 0.05 - 0.4 |
| Jurkat | Acute T-Cell Leukemia | 72 | > 2.0 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 72 | > 2.0 |
Data compiled from multiple sources.[4][6]
Mechanism of Action: DNA Methyltransferase Inhibition
The primary mechanism of action for both 5-Azacytidine and Decitabine is the inhibition of DNA methyltransferases (DNMTs).[3] These drugs are cytidine analogs that, after cellular uptake and metabolic activation, are incorporated into replicating DNA. Once incorporated, they form a covalent bond with DNMT enzymes, trapping them and leading to their degradation.[7] This depletion of active DNMTs results in passive, replication-dependent demethylation of the genome. The subsequent DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and cellular differentiation.[8][9]
While both drugs target DNMTs, their cytotoxicity is not solely dependent on DNA demethylation. The formation of DNMT-DNA adducts can trigger a DNA damage response, activating pathways involving proteins like ATM, CHK1, and p53, which can also contribute to cell cycle arrest and apoptosis.[10][11]
Caption: Mechanism of action for 5-Azacytidine analogs.
Experimental Protocols
Accurate and reproducible experimental design is critical for cross-validating bioactivity. Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Protocol:
-
Cell Seeding: Seed cells (e.g., MOLT-4, Jurkat, HCT-116) in a 96-well plate at a density of 2 x 10⁴ cells per well in a final volume of 100 µL of culture medium.[2]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), treat the cells with various concentrations of 5-Azacytidine or Decitabine. Include a vehicle-only control group.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[2][3]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.[2]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the IC50 concentration of the respective drug for a specified time (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: General workflow for assessing cytidine analog bioactivity.
Conclusion and Future Directions
5-Azacytidine and Decitabine are potent epigenetic modulators with proven cytotoxic and hypomethylating activity across a wide range of cancer cell lines. Decitabine generally exhibits greater potency at lower concentrations in hematological malignancies, though sensitivities vary significantly between cell lines.[6] Their mechanism, centered on DNMT trapping and subsequent reactivation of tumor suppressor genes, provides a clear rationale for their use in oncology.
The lack of published data on this compound highlights an opportunity for further research. Future studies should aim to characterize its bioactivity using the standardized protocols outlined in this guide. A direct comparison of its IC50 values, apoptotic induction, and DNA hypomethylating capacity against the benchmarks of 5-Azacytidine and Decitabine would be essential to determine its potential as a novel therapeutic agent. Such investigations will be crucial in expanding the arsenal of epigenetic drugs for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide demethylation by 5-aza-2'-deoxycytidine alters the cell fate of stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Leukemia Treatment: 5-Aza-2'-deoxycytidine vs. ARA-C
A Comprehensive Comparison of Antileukemic Activity for Researchers and Drug Development Professionals
In the landscape of acute myeloid leukemia (AML) therapy, two prominent nucleoside analogs, 5-Aza-2'-deoxycytidine (Decitabine) and Cytarabine (ARA-C), have been pivotal. While both function as antimetabolites, their mechanisms of action and ultimate cellular fates diverge significantly, leading to distinct efficacy and resistance profiles. This guide provides an objective comparison of their antileukemic activities, supported by experimental data, detailed protocols, and visual representations of the key cellular pathways they influence.
A note on nomenclature: The initial query referenced 5-Aza-xylo-cytidine. While a purine nucleoside analog, the vast majority of comparative research focuses on the clinically more established pyrimidine analog, 5-Aza-2'-deoxycytidine. This guide will therefore focus on the comparison between 5-Aza-2'-deoxycytidine and ARA-C to provide a more data-rich and relevant resource for the intended audience.
Quantitative Comparison of In Vitro Antileukemic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for 5-Aza-2'-deoxycytidine and ARA-C in various leukemia cell lines, as reported in head-to-head studies.
| Cell Line | 5-Aza-2'-deoxycytidine (Decitabine) IC50 (µM) | ARA-C (Cytarabine) IC50 (µM) | Reference |
| HL-60 | 0.08 | 0.03 | [1][2] |
| ML-1 | 0.1 | 0.04 | [1][2] |
| Raji | 0.04 | 0.02 | [1][2] |
| Jurkat | >2 (Resistant) | 0.04 | [1][2] |
| L1210 | More potent than ARA-C at equimolar concentrations | Less potent than 5-AZA-CdR at equimolar concentrations | [3] |
Mechanisms of Action: A Tale of Two Pathways
While both drugs are nucleoside analogs that disrupt cellular processes upon incorporation into DNA, their primary mechanisms differ fundamentally. ARA-C is a classic cytotoxic agent that directly inhibits DNA synthesis, while 5-Aza-2'-deoxycytidine acts as an epigenetic modulator.
ARA-C: The DNA Synthesis Disruptor
ARA-C, an analog of deoxycytidine, is phosphorylated intracellularly to its active triphosphate form, ARA-CTP. ARA-CTP then competes with the natural nucleotide dCTP for incorporation into the replicating DNA strand. Its arabinose sugar moiety, instead of the natural deoxyribose, creates a steric hindrance that inhibits the function of DNA polymerase, leading to chain termination and halting DNA replication. This process ultimately triggers apoptosis, particularly in rapidly dividing cancer cells.[4][5]
5-Aza-2'-deoxycytidine: The Epigenetic Modulator
5-Aza-2'-deoxycytidine, another deoxycytidine analog, is also phosphorylated to its triphosphate form and incorporated into DNA. However, its primary antileukemic effect stems from its ability to inhibit DNA methyltransferases (DNMTs). The nitrogen atom at the 5-position of the cytosine ring forms a covalent bond with DNMTs, trapping the enzymes and leading to their degradation. This results in a global hypomethylation of the DNA, leading to the re-expression of silenced tumor suppressor genes and inducing cell differentiation or apoptosis.[2][6][7]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key comparative experiments are provided below.
In Vitro Cytotoxicity Assay (IC50 Determination)
Protocol:
-
Cell Culture: Maintain leukemia cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well microplates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of 5-Aza-2'-deoxycytidine and ARA-C in a suitable solvent (e.g., DMSO or PBS). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Treat the cells with the various concentrations of each drug. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce MTT to formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Treatment: Treat leukemia cells with 5-Aza-2'-deoxycytidine or ARA-C at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase of the cell cycle.
DNA Methylation Analysis (Global Methylation)
Protocol:
-
DNA Extraction: Treat leukemia cells with 5-Aza-2'-deoxycytidine. Extract genomic DNA from treated and untreated cells using a commercial DNA extraction kit.
-
Bisulfite Conversion: Treat the extracted DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify specific repetitive elements (e.g., LINE-1) that are representative of global DNA methylation using primers specific for the bisulfite-converted DNA.
-
Pyrosequencing or Methylation-Specific PCR: Quantify the methylation levels. Pyrosequencing provides a quantitative measure of methylation at individual CpG sites. Alternatively, methylation-specific PCR (MSP) can be used for a more qualitative assessment.
-
Data Analysis: Compare the methylation levels in the 5-Aza-2'-deoxycytidine-treated cells to the untreated control cells to determine the extent of drug-induced hypomethylation.
Concluding Remarks
The comparison between 5-Aza-2'-deoxycytidine and ARA-C highlights two distinct yet effective strategies in the fight against leukemia. ARA-C's strength lies in its potent and direct cytotoxic effect on rapidly proliferating cells. In contrast, 5-Aza-2'-deoxycytidine offers a more nuanced approach by reprogramming the cancer cell's epigenome, leading to the re-expression of critical tumor-suppressing functions.
The choice between these agents, or their potential combination, depends on various factors including the specific leukemia subtype, patient characteristics, and prior treatment history. Understanding their differential mechanisms of action, as outlined in this guide, is paramount for designing rational therapeutic strategies and advancing the development of novel antileukemic agents. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy of these and other emerging cancer therapies.
References
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antileukemic activity of 5-AZA-2'-deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-azacytidine against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytarabine-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of 5-aza,2’-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of 5-Aza-xylo-cytidine with HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of DNA methyltransferase (DNMT) inhibitors, such as 5-Aza-xylo-cytidine, and histone deacetylase (HDAC) inhibitors represents a promising epigenetic approach in cancer therapy. This guide provides a comparative analysis of their synergistic effects, supported by preclinical data, and outlines standard experimental protocols for their evaluation.
Mechanism of Synergy: A Dual Epigenetic Assault
The synergistic antineoplastic activity of this compound and HDAC inhibitors stems from their complementary roles in reversing epigenetic silencing of tumor suppressor genes.[1][2][3] this compound, a nucleoside analog, incorporates into DNA and inhibits DNMTs, leading to a more open chromatin structure.[3] HDAC inhibitors further relax chromatin by preventing the removal of acetyl groups from histones, enhancing the accessibility of transcription factors to previously silenced genes.[4] This combined action leads to the re-expression of tumor suppressor genes, induction of apoptosis, and cell cycle arrest.[1][2][5] Some evidence also suggests that HDAC inhibitors may potentiate the effects of this compound by suppressing the repair of DNA damage induced by the analog's incorporation.[6]
Comparative Efficacy of Combination Therapies
Preclinical studies have demonstrated that combining this compound analogs with various HDAC inhibitors results in enhanced anti-cancer activity across a range of malignancies. The following tables summarize key findings from in vitro studies.
Table 1: Synergistic Effects on Cell Viability and Proliferation
| Cancer Type | This compound Analog | HDAC Inhibitor | Key Findings | Reference |
| Ewing's Sarcoma | 5-aza-2'-deoxycytidine | MS-275 | Marked synergistic reduction in clonogenicity. | [1][2] |
| Ewing's Sarcoma | 5-aza-2'-deoxycytidine | Trichostatin A, Phenylbutyrate, LAQ824, Depsipeptide | Additive or synergistic antineoplastic interactions. | [1][2] |
| Lung Cancer | 5-aza-2'-deoxycytidine | Depsipeptide, Trichostatin A | Synergistic inhibition of cell proliferation. | [6] |
| Esophageal Cancer | Azacytidine | MS-275 | Selective targeting of cancer cells, leading to viability loss. | [7] |
| Multiple Myeloma | 5-azacytidine | Panobinostat | Synergistic prolongation of survival in mouse models. | [8] |
| Ovarian Cancer | 5-azacytidine | Nexturastat A | Synergistic decrease in tumor burden at specific time points. | [9] |
Table 2: Impact on Apoptosis and Gene Expression
| Cancer Type | This compound Analog | HDAC Inhibitor | Effect on Apoptosis | Key Gene Re-expression | Reference |
| Ewing's Sarcoma | 5-aza-2'-deoxycytidine | MS-275 | Not specified | E-cadherin, TSLC1 | [1][2] |
| Lung Cancer | 5-aza-2'-deoxycytidine | HDAC inhibitors | Induction of apoptosis. | p21 | [6][10] |
| Esophageal Cancer | Azacytidine | MS-275 | Induction of apoptosis. | BCL6, Hes2 (upregulated); FAIM, MLKL (downregulated) | [7] |
| Leukemia | 5-aza-2'-deoxycytidine | Valproic Acid | Induction of apoptosis. | p15 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of synergistic effects. Below are outlines for key experiments.
Cell Culture and Drug Preparation
-
Cell Lines: Select appropriate cancer cell lines (e.g., TC71 for Ewing's Sarcoma, A549 for Lung Cancer).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Solutions: Prepare stock solutions of this compound and the chosen HDAC inhibitor in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C. Dilute to final concentrations in culture medium immediately before use.
Clonogenic Assay
This assay assesses the ability of single cells to form colonies, measuring long-term cytotoxicity.
-
Seeding: Plate a low density of single cells in 6-well plates.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound alone, the HDAC inhibitor alone, or the combination of both. A control group with vehicle only should be included.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells). The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells.
-
Analysis: Use software such as CalcuSyn to determine if the drug combination has a synergistic, additive, or antagonistic effect by calculating the Combination Index (CI).
Cell Viability Assay (e.g., MTT or WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Plate cells in 96-well plates.
-
Treatment: After 24 hours, treat with the drugs as described for the clonogenic assay.
-
Incubation: Incubate for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control. Analyze for synergy using the CI method.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells in 6-well plates with the drug combination for a specified time (e.g., 48 hours).
-
Cell Collection: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for understanding the synergistic mechanism.
Caption: Synergistic mechanism of this compound and HDAC inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Preclinical evaluation of the antineoplastic action of 5-aza-2'-deoxycytidine and different histone deacetylase inhibitors on human Ewing's sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors Act with 5-aza-2′-Deoxycytidine to Inhibit Cell Proliferation by Suppressing Removal of Incorporated Abases in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of esophageal cancer cells by combination of HDAC inhibitors and Azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1/2 study of the combination of 5-aza-2′-deoxycytidine with valproic acid in patients with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Aza-xylo-cytidine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Aza-xylo-cytidine, a purine nucleoside analog used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to its potential hazards, this compound must be managed as hazardous pharmaceutical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or glasses with side shields |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Required if handling powder outside of a certified chemical fume hood |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. Avoid all direct contact with the skin, eyes, and mucous membranes. In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS). A safety data sheet for the related compound 5-Azacytidine indicates it may be harmful if swallowed and may cause cancer[1][2].
II. Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, bench paper).
-
Empty original containers.
-
Solutions containing this compound.
-
-
Segregate: Do not mix this compound waste with non-hazardous or other types of chemical waste. Store in a designated, clearly marked hazardous waste accumulation area.
Step 2: Preparing Solid Waste for Disposal
-
Pure Compound/Powder:
-
If possible, leave the compound in its original, labeled container.
-
If transferring is necessary, use a container made of compatible material with a secure, screw-on cap.
-
-
Contaminated Lab Supplies (Dry Waste):
-
Collect items such as gloves, wipes, and bench paper in a dedicated, leak-proof plastic bag or a container lined with a plastic bag.
-
Once full, securely seal the bag.
-
-
Contaminated Sharps:
-
Dispose of all contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container.
-
Step 3: Preparing Liquid Waste for Disposal
-
Aqueous Solutions:
-
Collect all solutions containing this compound in a compatible, leak-proof container with a secure screw-top lid.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
DO NOT dispose of this compound solutions down the drain. The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities[4].
Step 4: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container (accumulation start date).
-
The specific hazards (e.g., "Toxic," "Carcinogen").
-
Step 5: Storage and Collection
-
Store all this compound waste in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Most hazardous pharmaceutical waste is disposed of via incineration at a permitted facility[4].
III. Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific hazardous waste management plan and the most current Safety Data Sheet for the compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
